Sodium didodecylbenzenesulphonate
Description
Contextualization of Sodium Didodecylbenzenesulphonate within the Anionic Surfactant Class
This compound is a specific and significant member of the linear alkylbenzene sulfonate (LAS) family. scholarsresearchlibrary.com It is an anionic surfactant, meaning its hydrophilic portion carries a negative charge. alfa-chemistry.com The molecule consists of a dodecylbenzene (B1670861) group, which forms the long, hydrophobic tail, and a sulfonate group (SO₃⁻) attached to the benzene (B151609) ring, which acts as the hydrophilic head, paired with a sodium counter-ion (Na⁺). wikipedia.orgscholarsresearchlibrary.com This structure is typical for the LAS class, which are primarily produced as salts of sulfonated alkylbenzenes. scholarsresearchlibrary.com
The synthesis of this compound typically involves the sulfonation of linear alkylbenzene (LAB) with a sulfonating agent like sulfuric acid or sulfur trioxide, followed by neutralization with a base such as sodium hydroxide (B78521). alfa-chemistry.comheraproject.com The resulting compound is a white or yellowish powder soluble in water. alfa-chemistry.comresearchgate.net
Historical Development and Evolution of Alkylbenzene Sulfonate Research
The history of alkylbenzene sulfonates began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents, often abbreviated as "syndets," saw substantial growth after the 1940s due to their superior performance in hard water compared to traditional soaps. wikipedia.org BAS were produced by alkylating benzene with propylene (B89431) tetramer, resulting in a highly branched molecular structure. wikipedia.org
However, by the 1960s, significant environmental problems arose. The highly branched tail of BAS made them resistant to biodegradation, leading to the formation of large, stable foams in waterways and sewage treatment plants. wikipedia.org This environmental concern drove research toward a more biodegradable alternative. In 1964, linear alkylbenzene sulfonates (LAS), including this compound, were introduced as a replacement. wikipedia.orgheraproject.comscribd.com The linear alkyl chain of LAS is more easily broken down by microorganisms. scholarsresearchlibrary.com This shift marked a significant evolution in surfactant technology, and since then, LAS has largely replaced BAS in household detergents globally. wikipedia.org Production of LAS has grown considerably, from approximately one million tons in 1980 to around 3.5 million tons in 2016, making it the most produced anionic surfactant after soaps. wikipedia.org
Significance and Academic Relevance of this compound Investigations in Colloidal Science
This compound and its close relatives, often referred to generally as sodium linear alkylbenzenesulfonate (NaLAS), are of paramount importance in the field of colloidal science. rsc.org A colloid is a mixture where microscopically dispersed insoluble particles of one substance are suspended throughout another substance. wikipedia.org Surfactants like this compound are fundamental to creating and stabilizing these systems. vliz.be
In academic research, NaLAS serves as a model anionic surfactant to study fundamental colloidal phenomena. rsc.org A key area of investigation is micellization, the process where surfactant molecules self-assemble above a certain concentration—the critical micelle concentration (CMC)—to form aggregates called micelles. rsc.orgnih.gov Research using techniques like Small Angle Neutron Scattering (SANS) has explored how factors such as surfactant concentration, temperature, and the addition of salt influence the shape, size, and structure of these micelles. rsc.org Studies have shown that NaLAS can form spherical micelles at low concentrations, which can grow into elongated, cylindrical structures and even transform into more complex multilamellar vesicles (MLVs) as concentration or salt content increases. rsc.org
Furthermore, investigations into alkylbenzene sulfonates contribute to the broader understanding of interfacial phenomena, such as the reduction of surface tension. tandfonline.com The efficiency of a surfactant is often judged by its ability to lower the surface tension of water at a low concentration. tandfonline.com The study of these properties is crucial for practical applications, including emulsion polymerization, where surfactants stabilize polymer particles during synthesis. tandfonline.com The development of novel surfactant structures, such as Gemini (B1671429) surfactants derived from alkylbenzene sulfonates, which exhibit even lower CMCs and higher surface activity, highlights the continuing academic relevance of this class of compounds. tandfonline.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₈H₂₉NaO₃S | alfa-chemistry.com |
| Molecular Weight | 348.48 g/mol (Note: Varies slightly based on specific isomer) | alfa-chemistry.com |
| Appearance | White or yellowish powder | alfa-chemistry.com |
| Solubility | Soluble in water, partially soluble in alcohol | alfa-chemistry.comresearchgate.net |
Table 2: Research Findings on Surface Activity of Alkylbenzene Sulfonate Surfactants
| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Key Observation | Reference |
|---|---|---|---|---|
| Conventional (e.g., Sodium Dodecylbenzene Sulfonate - SDBS) | Higher CMC values | Higher surface tension | Serves as a benchmark for surfactant performance. | tandfonline.com |
| Gemini Alkylbenzene Sulfonate | Typically one to two orders of magnitude lower than conventional counterparts | Lower surface tension | Enhanced surface activity due to the dimeric structure (two hydrophilic heads and two hydrophobic tails linked by a spacer). | tandfonline.com |
Properties
CAS No. |
28678-55-9 |
|---|---|
Molecular Formula |
C30H53NaO3S |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
sodium;2,3-didodecylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.Na/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
JRVWRMFPTWOUNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for Alkylbenzene Sulfonates
Established Synthetic Routes for Linear Alkylbenzene Sulfonates (LAS)
Linear alkylbenzene sulfonates (LAS) are the most common type of anionic surfactant used in detergents and cleaning products due to their excellent cleaning power and biodegradability. numberanalytics.com The primary industrial production of LAS involves a two-step process: the alkylation of benzene (B151609) followed by sulfonation.
The cornerstone of linear alkylbenzene (LAB) synthesis is the Friedel-Crafts alkylation of benzene. numberanalytics.com In this process, benzene is reacted with long-chain linear monoalkenes (typically C10 to C14) or n-paraffins. numberanalytics.comatamanchemicals.com Historically and in many current industrial applications, strong acid catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl3) are employed. google.comtandfonline.com
The resulting LAB is a mixture of isomers, as the phenyl group can attach at any position along the alkyl chain except the terminal carbons. atamanchemicals.com This mixture is then sulfonated to produce linear alkylbenzene sulfonic acid (LAS acid). Common sulfonating agents include sulfur trioxide (SO3), oleum (B3057394) (a solution of SO3 in sulfuric acid), and sulfuric acid. atamanchemicals.comgoogle.com The sulfonation reaction predominantly occurs at the para position of the benzene ring. atamanchemicals.com Finally, the LAS acid is neutralized with an alkali, most commonly sodium hydroxide (B78521), to produce sodium linear alkylbenzene sulfonate. atamanchemicals.comgoogle.com
Table 1: Common Catalysts and Reagents in LAS Synthesis
| Step | Reagent/Catalyst | Purpose |
| Alkylation | Benzene, Linear Alkenes/n-paraffins | Formation of Linear Alkylbenzene (LAB) |
| Hydrogen Fluoride (HF) | Catalyst for Friedel-Crafts Alkylation | |
| Aluminum Chloride (AlCl3) | Catalyst for Friedel-Crafts Alkylation | |
| Sulfonation | Sulfur Trioxide (SO3) | Introduction of the sulfonic acid group |
| Oleum | Sulfonating Agent | |
| Sulfuric Acid | Sulfonating Agent | |
| Neutralization | Sodium Hydroxide | Formation of the sodium salt (Sodium LAS) |
The properties of LAS, including solubility, viscosity, and detergency, are significantly influenced by the isomeric distribution of the alkylbenzene precursor, particularly the position of the phenyl group on the alkyl chain. google.comgoogle.com The "2-phenyl" isomer, where the benzene ring is attached to the second carbon of the alkyl chain, is often desired as it can confer enhanced solubility and detergent properties to the final sulfonate. google.com
Controlling the 2-phenyl isomer content is a key aspect of optimizing the synthesis process. google.com The choice of catalyst plays a crucial role; for instance, traditional catalysts like HF tend to produce a lower 2-phenyl isomer content (around 30% or less), whereas certain zeolite catalysts can yield much higher percentages, sometimes up to 90%. google.comgoogle.com However, a very high concentration of the 2-phenyl isomer can lead to sulfonates with poor water solubility. google.comresearchgate.net
Reaction conditions can be fine-tuned to control this distribution. These conditions include:
Temperature: Alkylation is typically performed between 80°C and 175°C. researchgate.netgoogleapis.com
Pressure: Pressures are maintained to keep the reaction in the liquid phase, generally between 1.4 MPa and 7 MPa. googleapis.com
Benzene-to-Olefin (B:O) Ratio: A high molar ratio of benzene to olefin (from 5:1 to 35:1) is used to minimize the formation of di-alkylated byproducts. googleapis.com While it has a weaker influence, adjusting the B:O ratio can cause slight shifts in isomer distribution. googleapis.com
Catalyst Composition: Blending different zeolite catalysts or controlling the water concentration in the process stream when using certain zeolite catalysts can be used to achieve a target 2-phenyl isomer content. google.comgoogleapis.com
Table 2: Influence of Reaction Parameters on Isomer Distribution
| Parameter | Effect on 2-Phenyl Isomer Content | Typical Range |
| Catalyst Type | Strong influence; Zeolites can significantly increase the 2-phenyl content compared to HF or AlCl3. | N/A |
| Temperature | Can affect catalyst activity and selectivity. | 80°C - 175°C googleapis.com |
| B:O Molar Ratio | Weak influence; higher ratios can slightly decrease 2-phenyl content. | 5:1 - 35:1 googleapis.com |
| Water Content | Can be controlled (from bone dry to 100 ppm) with specific catalysts to manage isomer content. googleapis.com | 0 - 100 ppm googleapis.com |
Advanced Derivatization Strategies for Tailored Anionic Surfactants
Beyond the standard sodium salts, research has focused on creating derivatives of alkylbenzene sulfonates to impart specific properties, improve performance in various conditions, and enhance their sustainability.
While sodium salts are the most common, other metal salts of alkylbenzene sulfonic acid have been synthesized for specialized applications. These derivatives are typically prepared by reacting the alkylbenzene sulfonic acid with the corresponding metal hydroxide or chloride. researchgate.netajol.info
For example, barium dodecylbenzenesulfonate (BaDBS) has been synthesized from alkylbenzene sulfonic acid and barium hydroxide. researchgate.net Such compounds have been investigated for use as flow improvers for heavy crude oil, where they can significantly reduce viscosity. researchgate.net Similarly, aluminum dodecylbenzene (B1670861) sulfonate (AlDBS) has been shown to be effective in lowering the pour point and viscosity of crude oil. researchgate.net Iron(III) complexes of sodium dodecylbenzene sulfonate have also been synthesized and characterized for their magnetic and optical properties. ajol.info
The principles of green chemistry have driven significant innovation in the synthesis of alkylbenzene sulfonates, aiming to reduce the use of hazardous materials and improve energy efficiency. A major focus has been the replacement of corrosive and toxic liquid acid catalysts like HF and AlCl3. tandfonline.comscirp.org
Solid acid catalysts, such as zeolites and niobic acid, represent a greener alternative. numberanalytics.comtandfonline.com These catalysts are non-corrosive, can be separated easily from the reaction products, and are often regenerable, which simplifies the process and reduces waste. scirp.org The use of ethanol (B145695) as a "green promoter" in the synthesis of calcium sulfonate nanoparticles has also been reported to improve reaction yield. ijnc.ir Furthermore, research into sulfonated carbon-based solid acid catalysts, derived from materials like starch, offers a pathway using low-cost, renewable resources. scirp.org
A key area of green chemistry is the move away from petrochemical feedstocks towards renewable resources. sofw.com The goal is to produce "bio-based" surfactants, which are derived in whole or in part from biological products or renewable agricultural materials. locusingredients.com
Several strategies are being explored:
Using Plant-Based Oils and Sugars: Feedstocks such as vegetable oils (palm, coconut, rapeseed), sugars (glucose, sucrose), and starches are being used to create surfactant molecules. mdpi.comnih.gov For instance, sucrose (B13894) can be used as a hydrophilic head group and linked to a fatty acyl tail from coconut oil. mdpi.com
Biomass-Derived Aromatics: Research has demonstrated the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration over a solid acid catalyst. tandfonline.com This approach bypasses the need for petroleum-derived benzene.
Biosurfactants from Fermentation: A distinct but related class, biosurfactants, are produced directly by microorganisms through fermentation processes using renewable raw materials. sofw.com While structurally different from alkylbenzene sulfonates, they represent a fully renewable alternative in the broader surfactant market. locusingredients.com
The main challenges for the widespread adoption of bio-based surfactants are currently production costs and ensuring their performance is competitive with traditional petroleum-based surfactants. sofw.com
Advanced Characterization Techniques for Anionic Surfactant Systems
Spectroscopic and Diffraction Analyses for Structural Elucidation
The elucidation of the complex structure of sodium didodecylbenzenesulphonate requires a combination of advanced analytical techniques. Spectroscopic and diffraction methods are paramount in revealing the intricate details of its molecular and material characteristics.
Fourier Transform Infrared (FT-IR) Spectroscopy in Complex Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within the this compound molecule. drawellanalytical.com By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint.
In the analysis of this compound, characteristic absorption bands are observed that correspond to specific vibrational modes of its constituent parts. The strong peak observed around 1100 cm⁻¹ is indicative of the sulfonate group (SO₃⁻), a key functional group in this anionic surfactant. researchgate.net The presence of the aromatic benzene (B151609) ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The long dodecyl chain exhibits characteristic C-H stretching vibrations for methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, typically in the 2850-2960 cm⁻¹ range.
FT-IR can also be employed to study the interactions of this compound with other substances, such as its adsorption onto solid surfaces. nih.gov For instance, Attenuated Total Reflectance (ATR)-FTIR can monitor the adsorption process at a solid/aqueous interface, providing insights into the mechanism of interaction, whether it be electrostatic attraction or hydrophobic interactions. nih.gov
A summary of typical FT-IR spectral data for sodium dodecylbenzenesulphonate is presented below:
| Wavenumber (cm⁻¹) | Assignment |
| ~2957 | Asymmetric C-H stretching of methyl group (-CH₃) |
| ~2925 | Asymmetric C-H stretching of methylene group (-CH₂) |
| ~2854 | Symmetric C-H stretching of methylene group (-CH₂) |
| ~1465 | C=C stretching in the aromatic ring |
| ~1178 | Asymmetric stretching of the sulfonate group (SO₃⁻) |
| ~1130 | Symmetric stretching of the sulfonate group (SO₃⁻) |
| ~1040 | In-plane bending of C-H on the aromatic ring |
| ~1010 | Stretching of the S-O bond |
| ~830 | Out-of-plane bending of C-H on the aromatic ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound molecule. This technique measures the absorption of UV or visible light by the sample, which corresponds to the excitation of electrons from lower to higher energy orbitals.
The primary chromophore in this compound is the benzene ring. The presence of the alkyl and sulfonate substituents on the ring influences the energy of the electronic transitions. A typical UV-Vis spectrum of this compound in an aqueous solution will exhibit an absorption maximum in the ultraviolet region, generally around 225 nm. acgpubs.org This absorption is attributed to the π → π* electronic transitions within the aromatic ring.
The intensity of the absorption, as dictated by the Beer-Lambert Law, is directly proportional to the concentration of the surfactant in the solution, making UV-Vis spectroscopy a useful tool for quantitative analysis. acgpubs.org The technique's simplicity and affordability make it a common choice for determining the concentration of this compound in various samples. acgpubs.orgresearchgate.net
UV-Vis spectroscopy can also be used to study the interaction of this compound with other molecules. For example, changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in absorbance intensity, can indicate the formation of complexes or aggregates. lew.ro
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~225 nm acgpubs.org |
| Molar Absorptivity (ε) | Dependent on solvent and specific isomer |
| Limit of Detection (LOD) | ~0.19 mg/kg acgpubs.org |
| Limit of Quantification (LOQ) | ~0.57 mg/kg acgpubs.org |
X-ray Diffraction (XRD) for Material Phase and Structure Characterization
X-ray Diffraction (XRD) is a critical technique for characterizing the crystalline structure and phase of solid this compound. measurlabs.com By bombarding a sample with X-rays and analyzing the diffraction pattern produced, information about the arrangement of atoms and molecules within the crystal lattice can be obtained. measurlabs.com
The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), provides a unique fingerprint for the crystalline material. bibliotekanauki.pl Sharp, well-defined peaks in the XRD pattern are indicative of a highly crystalline material. researchgate.net The positions of these peaks are determined by the unit cell dimensions of the crystal, while the intensities are related to the arrangement of atoms within the unit cell.
XRD can be used to identify the specific crystalline form (polymorph) of this compound, as different polymorphs will produce distinct diffraction patterns. This is crucial as the physical properties of the surfactant can be influenced by its crystalline structure. Furthermore, XRD can be used to determine the degree of crystallinity in a sample, which can be a mixture of crystalline and amorphous material. nih.gov
A representative table of 2θ values and their corresponding crystal planes for a related sodium salt is provided below to illustrate the type of data obtained from an XRD analysis.
| 2θ Angle (°) | Miller Indices (hkl) |
| 27.45 | (111) researchgate.net |
| 31.79 | (200) researchgate.net |
| 45.53 | (220) researchgate.net |
| 53.94 | (311) researchgate.net |
| 56.57 | (222) researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure and connectivity of this compound. researchgate.net By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom in the molecule. rsc.org
In a ¹H NMR spectrum of this compound, distinct signals will appear for the protons in different parts of the molecule. The aromatic protons on the benzene ring will typically resonate in the downfield region (higher chemical shift), while the protons of the long alkyl chain will appear in the upfield region. researchgate.net The integration of these signals provides the relative number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. researchgate.net
¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. rsc.org This allows for the confirmation of the carbon skeleton and the identification of different isomers.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a complete and unambiguous assignment of the molecular structure. rsc.org
A table summarizing typical ¹H NMR chemical shifts for this compound is provided below:
| Chemical Shift (ppm) | Assignment |
| ~7.0 - 8.0 | Aromatic protons (benzene ring) researchgate.net |
| ~2.5 - 2.8 | Protons on the carbon atom attached to the benzene ring |
| ~1.2 - 1.6 | Methylene protons (-CH₂-) in the alkyl chain |
| ~0.8 - 0.9 | Methyl protons (-CH₃) of the alkyl chain |
Chromatographic and Mass Spectrometric Methodologies for Compositional Analysis
The compositional analysis of commercial this compound, which is often a complex mixture, necessitates the use of high-resolution separation and detection techniques.
High-Performance Liquid Chromatography (HPLC) for Homologue and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of the various homologues and isomers present in commercial this compound. Due to the manufacturing process, commercial products contain a distribution of linear alkyl chains of varying lengths (homologues) and different positional isomers of the phenyl group on the alkyl chain.
By utilizing a suitable stationary phase (e.g., a C18 column) and a mobile phase gradient (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), HPLC can effectively separate these closely related compounds. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detection is typically achieved using a UV detector set to the absorption maximum of the benzene ring (around 225 nm). The retention time of each peak is characteristic of a specific homologue or isomer, and the peak area is proportional to its concentration. This allows for the detailed compositional analysis of the surfactant mixture.
A representative HPLC data table for the separation of different homologues is presented below:
| Retention Time (min) | Homologue |
| 10.2 | C10-LAS |
| 12.5 | C11-LAS |
| 15.1 | C12-LAS |
| 18.3 | C13-LAS |
| 21.8 | C14-LAS |
Advanced Microscopic and Surface-Sensitive Probes for Morphological and Interfacial Studies
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for the direct visualization of the self-assembled structures formed by surfactants in solution. nih.govnih.gov These techniques provide crucial insights into the morphology, size, and organization of aggregates such as micelles, vesicles, and nanofibers. aip.orgresearchgate.net
TEM, on the other hand, provides higher resolution and information about the internal structure of the aggregates. nih.gov A broad beam of electrons is transmitted through an ultrathin sample. The electrons are scattered differently depending on the density and thickness of the material, creating a projection image. researchgate.netnih.gov To enhance contrast, especially for low-density organic materials like surfactants, negative staining or cryogenic (cryo-TEM) techniques are often employed. Negative staining involves surrounding the aggregates with a heavy metal salt, which outlines their structure. nih.gov Cryo-TEM involves flash-freezing the sample in its native, hydrated state, preserving the delicate structures without artifacts from drying or staining. High-resolution TEM can even reveal the packing of surfactant molecules within an aggregate, for example, showing that fibers or ribbons are composed of smaller cylindrical micelles. nih.gov
For sodium didodecylbenzenesulfonate, these techniques would allow for the characterization of its aggregation behavior under various conditions (e.g., concentration, temperature, salinity), revealing whether it forms spherical micelles, cylindrical or worm-like micelles, or more complex structures like vesicles.
Table 2: Morphological Analysis of Surfactant Aggregates by Electron Microscopy
| Technique | Surfactant System Example | Observed Aggregate Structure | Typical Dimensions | Reference |
|---|---|---|---|---|
| SEM/TEM | Surfactant-like cyclic peptides | Vesicle-like nanostructures | 150-250 nm diameter | nih.gov |
| SEM/TEM | Sodium laurate in organic solvents | Fibrillar networks, ribbons composed of cylindrical micelles | Not specified | nih.gov |
| SEM | CTAB and Pluronic mixture | One-dimensional nanofibers | Not specified | aip.org |
| TEM | Stressed IgG Antibody | Amorphous, compact globular structures and extended, branched networks | Sub-micrometer range | nih.gov |
Scanning Probe Microscopy (SPM) encompasses a family of techniques that map surface properties by physically scanning a sharp probe over a sample. bruker.comspecs-group.comspringernature.com For surfactant studies, Atomic Force Microscopy (AFM) is the most widely used SPM technique because it does not require a conductive sample. bruker.combeilstein-journals.org AFM is exceptionally powerful for studying the adsorption and self-assembly of surfactants like sodium didodecylbenzenesulfonate at solid-liquid or air-liquid interfaces with nanoscale resolution. spmtips.comshimadzu-la.com
In AFM, a micro-fabricated cantilever with a sharp tip at its end is brought into contact with the sample surface. As the tip scans across the surface, forces between the tip and the sample (e.g., van der Waals, electrostatic, steric) cause the cantilever to deflect. bruker.com This deflection is monitored by a laser beam reflected off the back of the cantilever onto a photodiode, generating a high-resolution topographical map of the surface. springernature.com
AFM can directly visualize the formation of surfactant monolayers and bilayers on substrates like mica or graphite. acs.org Studies on similar surfactants have shown that at low concentrations, individual molecules or small, patchy aggregates can be observed. acs.org As the concentration increases towards the critical micelle concentration (CMC), these patches grow and coalesce to form a complete monolayer. acs.org Above the CMC, the formation of a second layer (bilayer) can be directly imaged. acs.org AFM imaging provides precise measurements of the height and lateral dimensions of these adsorbed structures, giving insight into the packing and orientation of the surfactant molecules. For example, the height of a monolayer can indicate whether the alkyl tails are oriented perpendicular to the surface or are tilted. acs.org
Table 3: Interfacial Analysis of Surfactant Layers by Atomic Force Microscopy (AFM)
| Surfactant System Example | Substrate | Observed Interfacial Feature | Measured Dimensions | Reference |
|---|---|---|---|---|
| Cationic gemini (B1671429) surfactant | Mica | Monolayer aggregates | 0.5-0.6 nm high, 8-130 nm wide | acs.org |
| Cationic gemini surfactant | Mica | Full bilayer | ~4 nm thick | acs.org |
| Lipid-gemini surfactant mix | Mica | Nanoscale domains with height and potential differences | Not specified | nih.gov |
| Ionic Liquids (ILs) | Gold (Au(111)) | Multiple solvation layers at the interface | Layer thickness matches ion-pair diameter | researchgate.net |
To obtain a complete picture of surfactant interfaces, it is crucial to complement morphological studies with techniques that probe the chemical composition and molecular orientation.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. caltech.edunih.gov In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment (e.g., oxidation state, bonding partners). caltech.edu
For a film of sodium didodecylbenzenesulfonate, an XPS survey scan would confirm the presence of carbon, oxygen, sulfur, and sodium. researchgate.netbeilstein-journals.org High-resolution scans of each element's peak would provide more detailed chemical state information. For example, the S 2p spectrum would confirm the +6 oxidation state of sulfur in the sulfonate (-SO₃⁻) group, and the O 1s spectrum would correspond to the oxygen atoms in this group. researchgate.net XPS is invaluable for verifying surface purity and confirming the chemical integrity of the adsorbed surfactant layer. nih.gov
Sum-Frequency Generation (SFG) Spectroscopy is a nonlinear optical technique that is inherently interface-specific, making it ideal for studying the structure and orientation of molecules like surfactants at buried interfaces (e.g., solid-liquid or liquid-air). nih.govu-psud.fr SFG works by overlapping two laser beams—one at a fixed visible frequency and one tunable in the infrared (IR) range—at an interface. mdpi.com When the IR frequency matches a vibrational mode of the interfacial molecules, a third beam is generated at the sum of the two input frequencies. This signal is only generated from a medium that lacks inversion symmetry, a condition that is naturally met at an interface where the symmetry of the bulk phases is broken. u-psud.frmdpi.com
By probing the vibrational signatures of the alkyl chain (C-H stretches) of sodium didodecylbenzenesulfonate, SFG can determine the orientation and conformation of the adsorbed molecules. nih.gov For example, the relative intensities of the symmetric and asymmetric stretching modes of the terminal methyl (CH₃) and methylene (CH₂) groups, measured using different polarization combinations, can reveal whether the alkyl tails are ordered and pointing away from the surface or are in a disordered, gauche conformation. nih.govresearchgate.net
Table 4: Interfacial Chemical and Orientational Analysis Techniques
| Technique | Information Obtained for Sodium Didodecylbenzenesulfonate | Example Data/Observation | Reference |
|---|---|---|---|
| XPS | Elemental composition and chemical state of surface atoms. | Detection of C 1s, O 1s, S 2p, Na 1s peaks. S 2p binding energy confirms sulfonate group. | caltech.edubeilstein-journals.orgresearchgate.net |
| SFG Spectroscopy | Molecular orientation and conformation of alkyl chains at an interface. | Analysis of CH₂, CH₃ vibrational modes reveals chain ordering and tilt angle. | nih.govu-psud.frmdpi.com |
Theoretical and Computational Investigations of Anionic Surfactant Behavior
Quantum Chemical Approaches for Molecular Insights
Quantum chemical methods are employed to calculate the electronic structure and properties of individual surfactant molecules. These calculations provide fundamental data that can be used to understand molecular reactivity and to build predictive models for macroscopic properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com It is a powerful tool for determining the optimized geometry and for calculating various electronic descriptors that govern the behavior of a surfactant molecule. mdpi.com In the context of sodium didodecylbenzenesulphonate, DFT calculations can elucidate the molecule's three-dimensional configuration, including bond lengths, bond angles, and dihedral angles, providing a precise picture of its shape.
Beyond molecular geometry, DFT is used to compute a range of electronic descriptors that are critical for understanding and predicting surfactant properties. mdpi.com These descriptors quantify different aspects of the molecule's electronic character. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are related to the molecule's ability to donate or accept electrons, respectively. mdpi.comresearchgate.net The difference between these energies (the HOMO-LUMO gap) is an indicator of molecular stability. Other key descriptors include the molecular dipole moment (D), which measures the polarity of the molecule, and the molar heat of formation (ΔHf), which indicates its thermodynamic stability. mdpi.com These quantum-chemical descriptors serve as foundational inputs for more complex predictive models. mdpi.comnih.gov
Table 1: Key Electronic Descriptors Calculated via Density Functional Theory (DFT)
| Descriptor | Symbol | Significance in Surfactant Chemistry |
| Total Energy | ET | Represents the total electronic energy of the molecule at its optimized geometry; related to overall stability. mdpi.com |
| Molar Heat of Formation | ΔHf | The change in enthalpy during the formation of the molecule from its constituent elements; indicates thermodynamic stability. mdpi.com |
| Dipole Moment | D | A measure of the overall polarity of the molecule, influencing its interaction with polar solvents like water and its orientation at interfaces. mdpi.com |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the energy of the outermost electrons; related to the molecule's capacity to act as an electron donor. mdpi.comresearchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the energy of the lowest-energy orbital available to accept electrons; related to the molecule's capacity to act as an electron acceptor. mdpi.comresearchgate.net |
This table summarizes common electronic descriptors derived from DFT calculations that are used to characterize surfactant molecules.
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-describing features of a molecule (known as descriptors) with its macroscopic properties, such as the critical micelle concentration (CMC) or surface tension. mdpi.comnih.gov The goal of QSPR is to develop a mathematical equation that can predict these properties for new or untested molecules, thereby accelerating materials discovery. mdpi.comfirp-ula.org
For anionic surfactants, QSPR studies have successfully predicted properties like CMC and the effectiveness of surface tension reduction. mdpi.comresearchgate.net These models often incorporate a combination of descriptor types:
Quantum-Chemical Descriptors: Derived from methods like DFT, these include properties such as the heat of formation (ΔHf), dipole moment (D), and HOMO/LUMO energies. mdpi.comresearchgate.net
Topological Descriptors: These are numerical values derived from the molecular graph (the 2D representation of the molecule). An example is the Kier & Hall molecular connectivity index (KH0), which relates to molecular volume and surface area. mdpi.comresearchgate.net
Constitutional Descriptors: These describe the basic composition of the molecule, such as the number of certain atoms or functional groups. researchgate.net
Studies have shown that for anionic surfactants, molecular structure descriptors related to the molecule's volume, total energy, and electronic properties are highly influential in determining the CMC. mdpi.comresearchgate.net For example, one QSPR model for a set of 40 anionic surfactants used descriptors like total energy (ET), dipole moment (D), and the Kier & Hall index (KH0) to achieve a high correlation coefficient (R²) with experimental CMC values, demonstrating the predictive power of the approach. mdpi.comresearchgate.net
Table 2: Example of a QSPR Model for CMC of Anionic Surfactants
| Dataset Size | Key Descriptors Used | Correlation Coefficient (R²) | Reference |
| 40 anionic surfactants | KH0, ET, D, ELUMO, ΔHf, EHOMO | 0.9778 | researchgate.net |
| 119 anionic surfactants | Topological (t-sum-KH0), Charge-related (TDIP) | 0.940 | researchgate.net |
This table presents findings from QSPR studies on anionic surfactants, highlighting the number of compounds in the dataset, the types of molecular descriptors used in the model, and the resulting correlation coefficient, which indicates the model's predictive accuracy.
Graph Neural Networks (GNNs) represent a modern, data-driven approach from the field of deep learning that has been successfully applied to predicting molecular properties. arxiv.orgarxiv.org Unlike traditional QSPR models that require manual selection of molecular descriptors, GNNs can automatically learn relevant structural features directly from the molecule's graph representation, where atoms are nodes and bonds are edges. mdpi.comarxiv.org This end-to-end learning process often leads to more accurate and generalizable models. digitellinc.com
GNN-based QSPR models have been developed to predict key surfactant properties like CMC, surface tension (γcmc), and maximal packing density (Γmax) for a wide range of surfactant types, including anionic, cationic, zwitterionic, and nonionic. mdpi.comvt.edu These models have demonstrated high accuracy, with reported R² values often exceeding 0.87 in test sets. mdpi.comvt.edu The ability of GNNs to handle diverse chemical structures makes them particularly powerful for exploring the vast chemical space of potential surfactant molecules. mdpi.comarxiv.org This technology can significantly accelerate the rational design of new surfactants with tailored properties for specific applications. mdpi.com
Molecular Simulation Techniques for Macroscopic Phenomena Prediction
While quantum chemistry focuses on individual molecules, molecular simulation techniques are used to study the collective behavior of thousands or millions of molecules. These methods bridge the gap between the molecular scale and the macroscopic phenomena observed in experiments, such as the formation of micelles or the behavior of surfactants at interfaces.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By calculating the forces between particles and integrating Newton's equations of motion, MD simulations can track the trajectory of every particle in a system, revealing how they interact, aggregate, and self-assemble. nih.govfrontiersin.org This technique has become an indispensable tool for studying the mechanisms of surfactant behavior that are often inaccessible to direct experimental observation. frontiersin.org
MD simulations have been used to investigate the self-assembly of anionic surfactants like sodium dodecylsulfate (SDS) and sodium dodecylbenzenesulphonate (SDBS). frontiersin.orgnih.gov These simulations show how, above a certain concentration, individual surfactant monomers in a solution spontaneously aggregate to form structures like micelles and vesicles. nih.govmdpi.com The driving forces behind this assembly are the hydrophobic interactions between the alkyl tails and the electrostatic interactions between the polar head groups and surrounding water molecules and counterions. mdpi.com Studies on SDS have revealed that aggregates can form stable bilayer structures, with salt bridges between the sulfonate head groups and sodium ions contributing to this stability. nih.gov
The primary function of surfactants is to act at interfaces. MD simulations provide detailed molecular-level views of how this compound behaves at these critical boundaries.
At the Oil/Water Interface: MD simulations of SDBS at an oil/water interface show that the surfactant molecules orient themselves with their hydrophobic dodecylbenzene (B1670861) tails penetrating the oil phase and their hydrophilic sulfonate head groups remaining in the water phase. frontiersin.org This arrangement disrupts the cohesive forces within the water and oil, leading to a reduction in interfacial tension. Simulations have also explored how the specific structure of SDBS isomers (e.g., the degree of branching in the alkyl chain) affects their packing and orientation at the interface, which in turn influences their efficiency as emulsifiers. frontiersin.org
At the Solid/Liquid Interface: The interaction of SDBS with solid surfaces is crucial for applications like detergency and mineral flotation. MD simulations have been used to study the adsorption of SDBS onto mineral surfaces such as calcium carbonate and montmorillonite (B579905). frontiersin.org These simulations reveal that SDBS molecules can adsorb onto these surfaces from an aqueous solution, forming aggregates. frontiersin.org The strength and nature of this adsorption are influenced by factors like the degree of branching and steric hindrance of the surfactant molecule. frontiersin.org For instance, simulations on a calcium carbonate surface indicated that both the lipophilic and hydrophilic groups of the emulsifier contribute to its diffusion and adsorption behavior. frontiersin.org
Table 3: Summary of Molecular Dynamics (MD) Simulation Studies on Anionic Surfactants
| Surfactant | System Studied | Key Findings |
| Sodium Dodecylbenzene Sulphonate (SDBS) and its isomers | Oil/Water Interface | Surfactants adsorb at the interface, and the specific isomer structure affects interfacial activity and packing. frontiersin.org |
| Sodium Dodecylbenzene Sulphonate (SDBS) and its isomers | Calcium Carbonate/Water Interface | SDBS adsorbs onto the surface, with adsorption performance related to the molecule's degree of branching and steric hindrance. frontiersin.org |
| Sodium Dodecylsulfate (SDS) | Self-assembly in bulk water | SDS can form stable bilayer and vesicle structures, stabilized by salt bridges and water bridges between head groups and counterions. nih.gov |
| Sodium Oleate (NaOL) / Dodecylamine (B51217) (DDA) | Self-assembly in bulk water | Electrostatic interactions are the main contributors to aggregation in mixed surfactant systems. mdpi.com |
This table summarizes findings from various MD simulation studies, detailing the specific surfactant and system investigated, and the principal molecular-level insights obtained.
Molecular Dynamics (MD) Simulations of Interfacial and Self-Assembly Processes
Analysis of Density Profiles, Radial Distribution Functions, and Interfacial Film Thickness
Molecular dynamics (MD) simulations are instrumental in characterizing the structure and properties of the interfacial films formed by sodium didodecylbenzenesulfonate. By analyzing density profiles, radial distribution functions (RDFs), and film thickness, researchers can construct a detailed molecular picture of the surfactant's behavior at interfaces such as oil-water, gas-liquid, and solid-liquid boundaries.
One MD study investigated the impact of SDBS concentration on the stability of a crude oil-mineral water interfacial film. acs.org The simulations revealed that as the SDBS concentration was increased from 0.15 to 0.70 mol/L, the thickness of the total oil-water interfacial film grew significantly. acs.org In a system containing mineral water, the film thickness increased from 1.433 nm to 2.125 nm. acs.org A similar trend was observed in a pure water system, where the thickness increased from 1.272 nm to 2.398 nm. acs.org This demonstrates that a higher concentration of SDBS leads to a more substantial interfacial film, a finding consistent with experimental measurements of interfacial tension. acs.org The study also found that SDBS molecules form a monolayer film where the molecular chains become less bent and more ordered as the surface concentration increases. acs.org
Radial distribution functions provide quantitative insight into the spatial arrangement of molecules. An MD simulation of an SDBS system showed a distinct characteristic peak in the RDF between the sulfur atom of the surfactant's polar head and the oxygen atom of water molecules, indicating a strong interaction and adsorption. frontiersin.org Similarly, the potential of mean force analysis between the polar head and sodium ions (Na+) showed a significant energy barrier to dissociation, leading to a higher concentration of Na+ ions gathered around the sulfonate group. pku.edu.cn
In foam systems, the orientation of SDBS molecules at the gas-liquid interface is crucial for stability. Simulations have shown that the inclination angle of the SDBS molecular tail chain affects the integrity of the foam's liquid film. mdpi.com A smaller inclination angle, meaning the molecule is more "upright," is less effective at preventing gas molecules from penetrating the interface. mdpi.com The presence of other molecules, like polymers, can alter this inclination, leading to a more entangled and robust protective layer at the interface. mdpi.com
Table 1: Effect of SDBS Concentration on Interfacial Film Thickness acs.org
| System | Initial SDBS Concentration (mol/L) | Final SDBS Concentration (mol/L) | Initial Film Thickness (nm) | Final Film Thickness (nm) |
|---|---|---|---|---|
| Crude Oil/SDBS/Mineral Water | 0.15 | 0.70 | 1.433 | 2.125 |
| Crude Oil/SDBS/Pure Water | 0.15 | 0.70 | 1.272 | 2.398 |
Investigation of Surfactant Adsorption and Aggregation on Solid Surfaces
The interaction of sodium didodecylbenzenesulfonate with solid surfaces is critical for its application in areas such as detergency, mineral flotation, and enhanced oil recovery. Molecular dynamics simulations have been employed to study the adsorption and subsequent aggregation of SDBS on a variety of solid substrates, including silica (B1680970), calcium carbonate, and various minerals.
On Silica and Carbonate Surfaces: MD simulations of SDBS adsorption onto a silica surface from an aqueous solution showed that the surfactant molecules adsorb rapidly. pku.edu.cn The interaction initially involves the hydrophobic alkyl chain and the SiO₂ surface, leading to the formation of a surfactant layer. pku.edu.cn As more surfactant molecules adsorb, they can form a hemi-cylindrical micelle with a hydrophobic core on the silica surface. pku.edu.cn Similarly, simulations on a calcium carbonate surface revealed that SDBS and its isomers can adsorb within a short time frame and progressively form an aggregate structure. frontiersin.org
On Mineral Surfaces: The adsorption of SDBS on mineral surfaces is of particular interest in geology and mining. Studies on montmorillonite minerals showed that both surface adsorption and interlayer adsorption occur. frontiersin.org Scanning electron microscopy (SEM) results indicated that the mineral surface becomes rougher after adsorption, with the adsorption capacity increasing at higher SDBS concentrations. frontiersin.org X-ray diffraction (XRD) analysis further revealed that SDBS molecules can penetrate the interlayer of montmorillonite, displacing water molecules and causing the interlayer spacing to decrease. frontiersin.org
In more complex systems, such as those used for mineral flotation, SDBS can exhibit synergistic effects with other collectors. MD simulations studying a muscovite (B576469) surface found that while the cationic collector dodecylamine hydrochloride (DDAHC) was effective on its own, SDBS could be co-adsorbed with it. nih.gov The combination of DDAHC and SDBS, particularly at a 2:1 molar ratio, resulted in strong adsorption, with the SDBS forming spherical micelles with DDAHC that enhance their collective attachment to the muscovite surface. nih.gov Further investigations have also explored the adsorption of SDBS on quartz surfaces, where it acts to reduce the binding energy between oil molecules and the quartz, facilitating oil displacement. bohrium.com
Table 2: Summary of SDBS Adsorption on Various Solid Surfaces from MD Simulations
| Solid Surface | Key Findings | Reference |
|---|---|---|
| Silica (SiO₂) | Rapid adsorption of molecules, formation of a surfactant layer, and aggregation into hemi-cylindrical micelles at higher coverage. | pku.edu.cn |
| Calcium Carbonate | Surfactant molecules adsorb and form an aggregate structure over time. | frontiersin.org |
| Montmorillonite | Both surface and interlayer adsorption occur; adsorption capacity increases with SDBS concentration, reducing interlayer water. | frontiersin.org |
| Muscovite | Co-adsorption with cationic collectors (DDAHC); formation of mixed spherical micelles on the surface. | nih.gov |
| Quartz | Reduces binding energy between oil and the quartz surface, acting as an oil-displacing agent. | bohrium.com |
Mesoscopic Simulations: Dissipative Particle Dynamics (DPD) for Phase Behavior and Aggregation Dynamics
While all-atom molecular dynamics provides fine-grained detail, the long time and length scales required to study processes like spontaneous micellization and phase transitions often necessitate a more coarse-grained approach. rsc.org Dissipative Particle Dynamics (DPD) is a powerful mesoscopic simulation technique designed for this purpose. rsc.orgacs.org In DPD, groups of atoms are lumped together into "beads" that interact via soft potentials, allowing for significantly longer time steps and the simulation of larger systems than are feasible with traditional MD. acs.orgrsc.org This makes DPD particularly well-suited for investigating the complex fluid behavior of surfactant solutions, including the formation of various aggregate structures and the prediction of lyotropic liquid crystalline phases. rsc.orgacs.orgmdpi.com
The parameters for DPD simulations can be derived from fundamental thermodynamic properties, such as the Flory-Huggins parameter, which describes the interaction between different components in a mixture. acs.orgmdpi.com This connection allows DPD to predict thermodynamic behaviors based on the chemical structures of the components. acs.org The method has been successfully applied to study the phase behavior and aggregation of various anionic surfactants. acs.orgresearchgate.net
Prediction of Anionic Surfactant Phase Diagrams
A key strength of the DPD method is its ability to predict the phase diagrams of surfactants over a wide range of concentrations. rsc.orgresearchgate.net By systematically varying surfactant and water concentrations in simulations, researchers can identify the transition points between different self-assembled structures, such as spherical micelles, worm-like micelles, hexagonal phases, and lamellar phases.
A comprehensive DPD study successfully developed a transferable model for predicting the phase diagrams of anionic surfactants, including various isomers of linear alkylbenzene sulfonates (LAS), for which SDBS is a primary example. rsc.orgrsc.org The simulations for a linear isomer, sodium dodecylbenzene-1-sulfonate, showed a phase progression from a micellar phase to a hexagonal phase at 35–40 wt% surfactant, followed by a transition to a lamellar phase at 55–60 wt% surfactant. rsc.org These predicted transitions correspond well with experimental phase diagrams. rsc.orgresearchgate.net The study also correctly predicted that branched isomers of LAS exhibit markedly different phase behavior, often lacking a hexagonal phase entirely. rsc.org
The accuracy of these predictions is often validated by comparing simulated structural parameters with experimental data. For instance, the lamellar layer spacing calculated from DPD simulations of sodium dodecyl sulfate (B86663) (SDS) showed excellent agreement with experimental values, correctly capturing the decrease in spacing as surfactant concentration increases. rsc.org These DPD-generated phase diagrams serve as invaluable tools for formulating products and understanding how changes in molecular structure affect macroscopic properties. rsc.org
Figure 1: Comparison of Simulated and Experimental Phase Diagrams for Sodium para-dodecylbenzene Sulfonate Isomers researchgate.net(This represents a conceptual data table based on the findings. The original source contains a graphical plot.)
| Surfactant Concentration (wt%) | Experimental Phase (at 80°C) | DPD Simulation Predicted Phase |
| 0-35 | Micellar (L₁) | Micellar |
| 35-55 | Hexagonal (H₁) | Hexagonal |
| 55-75 | Lamellar (Lα) | Lamellar |
| >75 | Crystalline/Mixed Phases | Lamellar/Other |
Note: The table provides a simplified representation of the phase progression for a linear isomer. Experimental phase boundaries can be complex and include mixed-phase regions.
Interfacial Phenomena, Aggregation, and Self Assembly Mechanisms
Adsorption Behavior at Heterogeneous Interfaces
Dynamics of Surfactant Adsorption at Fluid-Fluid Interfaces (e.g., Oil/Water)
The dynamics of this adsorption can be controlled by either diffusion or kinetic processes. uq.edu.au Studies examining the dynamic adsorption of SDBS at the air-water interface have shown that a kinetics-controlled model can better describe the experimental data than a diffusion-controlled one. uq.edu.auresearchgate.net This suggests that there is an energy barrier to adsorption that the surfactant molecules must overcome.
Once at the interface, SDBS molecules form a monolayer, which reduces the interfacial tension (IFT) between the oil and water phases. doi.org The effectiveness of IFT reduction is a key performance indicator for surfactants in applications like enhanced oil recovery. Molecular dynamics simulations have shown that van der Waals interactions between the alkyl chains and the oil phase are crucial for stabilizing this monolayer. doi.org The addition of electrolytes, such as sodium chloride (NaCl) or calcium chloride (CaCl2), can further decrease the dynamic IFT. doi.org This is attributed to the cations reducing the electrostatic repulsion between the anionic head groups of the SDBS molecules, allowing for a more compact arrangement at the interface. doi.org
The structure of the alkyl chain also plays a role. For instance, a more branched alkylbenzene structure in SDBS has been shown to be more effective in reducing IFT compared to a linear one, which is significant for applications like enhanced oil recovery. doi.org The process of surfactant molecules migrating from the oil-water interface to adsorb onto rock surfaces can lead to the formation of hydrophobic monolayers, altering the wettability of the formation. mdpi.com
Interaction Mechanisms at Solid-Liquid Interfaces (e.g., SiO2/Water)
The adsorption of sodium didodecylbenzenesulfonate onto solid surfaces, such as silica (B1680970) (SiO2), is a complex process influenced by factors like surface charge, pH, and the presence of electrolytes. Silica surfaces in aqueous solutions are typically negatively charged. Consequently, the adsorption of anionic surfactants like SDBS is generally low due to electrostatic repulsion. tudelft.nl However, various mechanisms can facilitate its adsorption.
One significant factor is the presence of multivalent cations like calcium (Ca²⁺). These ions can act as a bridge between the negatively charged silica surface and the anionic sulfonate head group of the SDBS molecule, thereby promoting adsorption. tudelft.nl It has been observed that the amount of adsorbed anionic surfactant on silica surfaces can double when sodium ions are replaced by calcium ions. tudelft.nl This is because divalent cations provide stronger charge screening than monovalent cations. tudelft.nl
The pH of the solution also plays a crucial role. At higher pH values, the silica surface becomes more negatively charged, which can further inhibit the adsorption of anionic surfactants. tudelft.nl Conversely, modifications to the silica surface can enhance SDBS adsorption. For instance, functionalizing the surface of mesoporous silica nanoparticles with amine groups creates positively charged pockets that can electrostatically attract and adsorb SDBS. researchgate.net Similarly, mesoporous silica nanofibers modified with quaternary ammonium (B1175870) salts have shown excellent adsorption capacity for SDBS through electrostatic interactions. nih.gov
The interaction is not limited to electrostatic forces. Hydrophobic interactions between the alkyl tail of the SDBS and parts of the surface can also contribute to adsorption, especially in the formation of surfactant aggregates (hemimicelles or admicelles) on the surface.
Influence of Surfactant Concentration on Interfacial Film Formation and Properties
The concentration of sodium didodecylbenzenesulfonate has a profound impact on the formation and properties of interfacial films at both fluid-fluid and solid-liquid interfaces. As the concentration of SDBS in an aqueous solution increases, its molecules begin to populate the interface, leading to a decrease in interfacial tension. mdpi.comnepjol.info This reduction continues until the critical micelle concentration (CMC) is reached. nih.gov Beyond the CMC, the interface is generally considered to be saturated with surfactant molecules, and further additions of SDBS primarily lead to the formation of micelles in the bulk solution. wikipedia.org
At the oil-water interface, increasing the SDBS concentration leads to a more densely packed interfacial film. This increased packing density, often enhanced by the presence of electrolytes, results in a significant reduction in interfacial tension. doi.org The properties of this film, such as its viscoelasticity, are also dependent on the surfactant concentration. Studies on similar systems have shown that the interfacial modulus can first increase and then decrease with rising surfactant concentration. ntnu.noresearchgate.net This behavior is linked to the arrangement and interactions of the surfactant molecules at the interface.
In the context of solid-liquid interfaces, the surfactant concentration dictates the nature of the adsorbed layer. At low concentrations, individual SDBS molecules may adsorb. As the concentration increases towards the CMC, cooperative adsorption can occur, leading to the formation of surface aggregates like hemimicelles (monolayer aggregates) and admicelles (bilayer aggregates). The formation of these structures can significantly alter the surface properties, such as wettability. For instance, the formation of a bilayer structure on an initially hydrophilic surface can render it hydrophobic.
The presence of nanoparticles can also influence the effect of surfactant concentration. In some systems, the addition of nanoparticles can lead to a reduction in the effective surfactant concentration at the interface due to adsorption of the surfactant onto the nanoparticles. mdpi.com This can result in a higher interfacial tension compared to the system without nanoparticles at the same initial surfactant concentration. mdpi.com
Micellization and Supramolecular Architectures
Critical Micelle Concentration (CMC) and Factors Influencing Its Value
The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. orientjchem.org Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. Above the CMC, additional surfactant molecules aggregate to form micelles. wikipedia.org The CMC of sodium didodecylbenzenesulfonate is influenced by several factors, including temperature, pressure, pH, and the presence of additives like electrolytes and organic molecules. researchgate.net For instance, the CMC of sodium dodecyl sulfate (B86663) (a similar anionic surfactant) in water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org
Factors Influencing the CMC of SDBS:
Electrolytes: The addition of inorganic salts like NaCl, KCl, and CaCl₂ generally decreases the CMC of SDBS. mdpi.comorientjchem.orgias.ac.in The cations from the salt shield the electrostatic repulsion between the anionic sulfonate head groups of the SDBS molecules in a micelle. mdpi.com This reduced repulsion facilitates micellization at a lower surfactant concentration. The effectiveness of the salt in lowering the CMC often follows the Hofmeister series, with divalent cations like Ca²⁺ and Mg²⁺ having a more pronounced effect than monovalent cations like Na⁺ and K⁺. mdpi.comias.ac.in
Temperature: The effect of temperature on the CMC of SDBS is complex. Generally, an increase in temperature can lead to a slight increase in the CMC. researchgate.net This is attributed to the increased thermal energy of the surfactant molecules, which can disrupt the structured water around the hydrophobic tails, making micellization less favorable.
Organic Additives: The presence of organic molecules, such as amino acids, can also affect the CMC. For example, the CMC of SDBS has been found to decrease with an increasing concentration of certain amino acids. researchgate.net
pH: The pH of the solution can influence the CMC, although for strong electrolyte surfactants like SDBS, this effect is generally less pronounced compared to weak acid or base surfactants. researchgate.net
The following table summarizes the CMC of SDBS in the presence of different inorganic salt additives:
| Additive (Concentration) | CMC of SDBS Solution |
| 0.7% NaCl | Lowest |
| 0.5% CaCl₂ | Intermediate |
| 0.5% Na₂SO₄ | Highest |
| This table is based on the trend that the ability of these salts to reduce the CMC is ranked as 0.7% NaCl > 0.5% CaCl₂ > 0.5% Na₂SO₄. mdpi.com |
Micelle Formation and Morphologies (e.g., Spherical, Cylindrical)
Above the critical micelle concentration, sodium didodecylbenzenesulfonate molecules self-assemble into organized aggregates called micelles. In these structures, the hydrophobic dodecylbenzene (B1670861) tails form a core that is shielded from the aqueous environment, while the hydrophilic sulfonate head groups are exposed to the water. nepjol.info The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging with micelles.
The morphology of these micelles is not static and can vary depending on factors such as surfactant concentration, temperature, and ionic strength. orientjchem.org
Spherical Micelles: At concentrations just above the CMC, SDBS typically forms spherical micelles. nih.gov The size of these micelles is determined by the length of the hydrophobic tail and the packing constraints of the head groups.
Cylindrical or Rod-like Micelles: As the surfactant concentration or the ionic strength of the solution increases, a transition from spherical to cylindrical or rod-like micelles can occur. nih.govmdpi.com The addition of salt reduces the electrostatic repulsion between the head groups, allowing for a closer packing that favors a cylindrical geometry. nih.gov This transition leads to an increase in the aggregation number (the number of surfactant molecules per micelle).
The self-assembly of SDBS is not limited to micelle formation in bulk solution. In the presence of other materials, more complex supramolecular architectures can be formed. wikipedia.org For example, on the surface of carbon nanotubes, SDBS has been observed to form structures like rolled-up half-cylinders, which can appear as rings or helices depending on the nanotube's properties. nih.gov These self-assembled structures are crucial for various applications, from detergency to advanced materials development. wikipedia.org
Phase Behavior and Phase Transitions of Anionic Surfactant Solutions (e.g., Micellar, Hexagonal, Lamellar)
Solutions of sodium didodecylbenzenesulphonate (SDBS), a typical anionic surfactant, exhibit a rich phase behavior in water, forming various self-assembled structures known as lyotropic liquid crystalline phases. The type of phase formed is primarily dependent on the surfactant concentration and temperature. At low concentrations, the surfactant exists as individual molecules (monomers). As the concentration increases past the critical micelle concentration (CMC), these monomers aggregate to form spherical micelles, marking the beginning of the micellar phase (L1) . In this phase, the hydrophobic dodecylbenzene tails are sequestered in the core of the micelle, while the hydrophilic sulfonate head groups are exposed to the aqueous environment. These micelles are dynamic structures and are generally spherical in shape at concentrations just above the CMC. whiterose.ac.uk
With a further increase in surfactant concentration, the spherical micelles begin to grow and transform into elongated, cylindrical or rod-like micelles. These cylindrical micelles can then pack into a two-dimensional hexagonal array, leading to the formation of the hexagonal phase (H1) . mdpi.comwikipedia.org This phase is characterized by a high viscosity and optical anisotropy. The transition from the micellar to the hexagonal phase is driven by the need to accommodate more surfactant molecules in a way that minimizes the interfacial energy between the hydrophobic core and water.
At even higher concentrations, the cylindrical micelles can fuse to form extended bilayer sheets, giving rise to the lamellar phase (Lα) . mdpi.comnih.gov In this phase, surfactant bilayers are separated by layers of water. wikipedia.org The lamellar phase is also highly viscous and exhibits birefringence under polarized light. The sequence of phase transitions from micellar to hexagonal to lamellar is a common feature for many anionic surfactants as the concentration is increased. wikipedia.org The presence of electrolytes, such as sodium sulfate (Na2SO4), can significantly influence this phase behavior by screening the electrostatic repulsion between the anionic head groups, thereby promoting the formation of more ordered structures at lower surfactant concentrations. whiterose.ac.ukresearchgate.net
The phase diagram of a surfactant-water system illustrates the regions of stability for these different phases as a function of concentration and temperature. For instance, studies on linear alkylbenzene sulfonate (LAS) systems, a class of surfactants to which SDBS belongs, have detailed these transitions. whiterose.ac.ukresearchgate.net While specific transition concentrations and temperatures can vary based on the precise molecular structure of the alkylbenzene sulfonate, the general progression of phases is a well-established phenomenon.
| Phase | Description | Typical Concentration Range |
| Micellar (L1) | Isotropic solution containing spherical or slightly elongated micelles. | Low to moderate |
| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal lattice. | Intermediate |
| Lamellar (Lα) | Surfactant bilayers separated by water layers. | High |
Synergistic and Antagonistic Interactions in Mixed Surfactant and Multi-Component Systems
Interfacial Properties and Aggregation in Binary and Ternary Surfactant Mixtures
The performance of this compound (SDBS) can be significantly enhanced by mixing it with other types of surfactants, leading to synergistic interactions. This synergy is particularly pronounced in mixtures of anionic and cationic surfactants due to the strong electrostatic attraction between their oppositely charged head groups. uc.ptmdpi.com This attraction reduces the electrostatic repulsion that would normally exist between the head groups of a single ionic surfactant, allowing for a more compact packing of surfactant molecules at interfaces and in micelles. mdpi.com This leads to a significant reduction in the critical micelle concentration (CMC) of the mixture compared to the individual surfactants, indicating that mixed micelle formation is more favorable. uc.ptresearchgate.net
In binary mixtures of SDBS with nonionic surfactants, such as polyethoxylated fatty alcohols, synergistic effects are also observed. nih.gov These interactions are driven by a reduction in the electrostatic repulsion between the anionic head groups of SDBS due to the presence of the nonionic surfactant, as well as favorable interactions between the different hydrophobic chains. The result is a lower CMC and improved surface activity. However, under certain mixing ratios, antagonistic interactions can occur where the CMC of the mixture is higher than the ideal value. nih.gov
Ternary surfactant systems, which might include an anionic, a cationic, and a nonionic surfactant, or other combinations, can exhibit even more complex and tunable behaviors. nih.gov The interactions in these systems are governed by a balance of electrostatic forces, steric effects, and hydrophobic interactions. Theoretical models, such as the regular solution theory, are often used to quantify the degree of synergism or antagonism through an interaction parameter (β). A negative β value indicates synergistic interactions, while a positive value suggests antagonism. nih.gov
The synergistic interactions in mixed surfactant systems have practical implications in various applications, such as enhanced oil recovery, where the goal is to lower the interfacial tension between oil and water as much as possible. researchgate.netcup.edu.cn
| Surfactant Mixture | Type of Interaction | Key Findings |
| SDBS (Anionic) + Cationic Surfactant | Synergistic | Strong electrostatic attraction leads to a significant decrease in CMC and enhanced interfacial adsorption. ysu.amuoregon.edu |
| SDBS (Anionic) + Nonionic Surfactant | Synergistic/Antagonistic | Generally synergistic, resulting in lower CMC, but can be antagonistic at certain molar ratios. nih.gov |
| SDBS (Anionic) + Anionic Surfactant (e.g., Alpha Olefin Sulfonate) | Synergistic | Minima in surface tension and CMC at specific mixing ratios, indicating favorable interactions. researchgate.net |
Interactions of this compound with Nanoparticles and Colloidal Dispersions
This compound plays a crucial role in the stabilization and modification of nanoparticle and colloidal dispersions. The surfactant molecules can adsorb onto the surface of nanoparticles, altering their surface properties and influencing their stability in a liquid medium. The primary mechanism of interaction is often electrostatic attraction between the negatively charged sulfonate head group of SDBS and a positively charged nanoparticle surface, or hydrophobic interactions between the surfactant tail and a hydrophobic surface.
For instance, in the case of silica (SiO2) nanoparticles, which typically have a negatively charged surface at neutral pH, the adsorption of an anionic surfactant like SDBS might be less favorable due to electrostatic repulsion. However, the presence of cations can mediate this interaction, or the surfactant can adsorb through other mechanisms. The adsorption of surfactants onto silica nanoparticles can lead to the formation of surface aggregates, such as admicelles or hemimicelles, which can change the surface from hydrophilic to hydrophobic. rsc.orgnih.gov
With positively charged nanoparticles, such as titanium dioxide (TiO2) under acidic conditions, the adsorption of SDBS is driven by strong electrostatic attraction. unige.ch This adsorption can lead to charge neutralization and subsequent aggregation of the nanoparticles. However, at higher surfactant concentrations, a second layer of surfactant can adsorb with the hydrophobic tails facing inwards, leading to charge reversal and restabilization of the dispersion. The stability of TiO2 nanoparticle dispersions is therefore highly dependent on both the pH of the system and the concentration of the surfactant. unige.chresearchgate.net
The ability of SDBS to stabilize dispersions is critical in many industrial applications. For example, it is used as a dispersant for carbon nanotubes, preventing their aggregation in aqueous solutions and allowing for the formation of stable colloidal dispersions. mdpi.com
| Nanoparticle/Colloidal System | Interaction with SDBS | Outcome |
| Silica (SiO2) Nanoparticles | Adsorption can be influenced by surface charge and presence of cations. | Formation of surface aggregates, modification of surface hydrophobicity. rsc.orgnih.gov |
| Titanium Dioxide (TiO2) Nanoparticles | Electrostatic attraction under acidic conditions. | Stabilization or destabilization of the dispersion depending on surfactant concentration. unige.chnih.gov |
| Carbon Nanotubes (CNTs) | Adsorption onto the hydrophobic surface of CNTs. | Prevention of aggregation and formation of stable aqueous dispersions. mdpi.com |
| Activated Carbon | Adsorption driven by hydrophobic interactions. | Synergistic adsorption in mixtures with cationic surfactants. ysu.am |
Structure-Property-Performance Correlations in Engineered Particulate-Surfactant Systems
In ore flotation , surfactants are used as collectors or frothers to selectively separate valuable minerals from gangue. The effectiveness of SDBS in this role depends on its ability to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic and allowing them to attach to air bubbles and be floated to the surface. The structure of the surfactant, including the length and branching of the alkyl chain, influences its adsorption characteristics and, consequently, the flotation efficiency. For example, in the flotation of some sulfide (B99878) ores, the choice of collector and its dosage is critical for achieving good selectivity. dbc.wroc.pljournalssystem.com
In the preparation of coal-water slurries (CWS) , surfactants are used as dispersants to create a stable, high-concentration slurry with low viscosity that can be easily transported and combusted. Anionic surfactants like sodium lignosulfonate and naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates, which share structural similarities with SDBS, are commonly used. nih.govresearchgate.net The adsorption of these surfactants onto the coal surface creates a hydration layer and introduces electrostatic repulsion between the particles, preventing aggregation and reducing the viscosity of the slurry. nih.gov The molecular structure of the surfactant, particularly its hydrophobic part, determines its adsorption affinity for the coal surface, while the hydrophilic sulfonate group ensures dispersibility in water. The correlation between the surfactant's structure, its adsorption behavior, and the resulting rheological properties of the CWS is crucial for designing effective dispersants. nih.govosti.gov
The overarching goal in these engineered systems is to establish clear structure-property-performance correlations . This involves understanding how the molecular architecture of the surfactant dictates its interfacial and aggregation behavior, which in turn governs the macroscopic properties and ultimate performance of the particulate system. researchgate.netmdpi.com
| Engineered Particulate System | Role of Surfactant (e.g., SDBS-like structures) | Structure-Property-Performance Correlation |
| Ore Flotation | Collector/Frother | The molecular structure of the surfactant determines its selective adsorption onto mineral surfaces, which controls the hydrophobicity and, therefore, the flotation recovery and grade of the concentrate. ceon.rsmdpi.com |
| Coal-Water Slurry (CWS) | Dispersant | The surfactant's hydrophobic structure influences its adsorption on coal particles, while the hydrophilic group promotes dispersion. This structure-adsorption relationship dictates the slurry's stability and viscosity. nih.govresearchgate.net |
Advanced Applications in Materials Science and Engineering
Role in Engineered Particulate and Colloidal Systems
The ability of sodium didodecylbenzenesulphonate to adsorb onto surfaces and alter their properties makes it a valuable tool in the manipulation of particulate and colloidal systems. This is particularly evident in the dispersion and stabilization of solid suspensions, advanced mineral separation processes, and in improving the efficiency of filtration and dewatering of fine particles.
This compound is utilized to enhance the dispersion and stability of various solid suspensions, including both hard inorganic particles and softer organic materials. Its effectiveness is rooted in its ability to adsorb onto the surface of particles, imparting a negative charge and creating electrostatic repulsion between them. This repulsion counteracts the van der Waals forces that lead to agglomeration, thus promoting a stable, dispersed state.
In the realm of hard solid suspensions, SDBS has been shown to be an effective dispersant for nanoparticles such as iron(III) oxide (Fe₂O₃) and silicon dioxide (SiO₂). The sulfonate head group of the SDBS molecule interacts with the particle surface, while the dodecylbenzene (B1670861) tail extends into the surrounding medium, creating a stabilizing layer. This is crucial in applications where the uniform distribution of nanoparticles is required to achieve desired material properties.
The principles of using surfactants for dispersion are also widely applied to pigments and fillers in industries such as paints and coatings. While not always specific to SDBS, the mechanism of electrostatic and steric stabilization provided by anionic surfactants is a fundamental concept in preventing the flocculation of these solid particles. This ensures uniform color and consistency in the final product.
The table below summarizes the effect of this compound on the dispersion of different solid suspensions.
| Solid Material | Type | Effect of SDBS |
| Iron(III) Oxide (Fe₂O₃) | Hard | Enhanced dispersion and stability |
| Silicon Dioxide (SiO₂) | Hard | Improved dispersion in aqueous systems |
| Pigments and Fillers | Hard | Prevents flocculation, ensures uniform distribution |
In the field of mineral processing, this compound plays a crucial role as a collector or synergist in flotation, a process used to separate valuable minerals from gangue. Flotation relies on the differential wettability of mineral surfaces, and SDBS can selectively adsorb onto certain minerals, rendering them hydrophobic and allowing them to attach to air bubbles and be floated to the surface.
One notable application is in the flotation separation of magnesite from dolomite. When used in conjunction with a primary collector like sodium oleate, SDBS acts as a synergist, improving the selective collection of magnesite. This results in a higher grade and recovery of the desired mineral. For instance, at a specific molar ratio with sodium oleate, the addition of SDBS can lead to a magnesite concentrate grade of over 95%.
Similarly, SDBS has been investigated for the flotation separation of fluorapatite (B74983) from dolomite. It has shown a higher affinity for the surface of fluorapatite compared to dolomite, enabling their separation. This is particularly relevant in the processing of phosphate (B84403) ores for fertilizer production.
The table below presents data on the use of this compound in mineral flotation.
| Mineral System | Role of SDBS | Outcome |
| Magnesite / Dolomite | Synergist with Sodium Oleate | Increased magnesite grade and recovery |
| Fluorapatite / Dolomite | Collector | Selective flotation of fluorapatite |
The presence of fine particles can significantly hinder filtration and dewatering processes by clogging filter media and retaining large amounts of water. This compound can be employed as a dewatering aid to improve the efficiency of these processes for certain types of fines.
In the context of coal preparation, the addition of SDBS to coal slurry has been shown to enhance the dewatering of coal fines. The surfactant adsorbs onto the surface of the coal particles, increasing their hydrophobicity and promoting the release of water. This leads to a lower moisture content in the filter cake, which is beneficial for subsequent handling and processing.
Furthermore, a patent describes the use of branched dodecylbenzene sulphonic acid, a closely related compound, as a dewatering agent for aqueous slurries of sulfide (B99878) mineral concentrates. This suggests a broader applicability of this class of surfactants in improving the dewatering of fine mineral particles. The mechanism involves reducing the surface tension of water and altering the surface properties of the solids to facilitate water removal. While not a universal filter aid, for specific applications like coal and certain mineral fines, SDBS can significantly improve dewatering performance.
Surfactant-Assisted Catalysis and Reaction Media
The self-assembly of this compound into micelles and its ability to stabilize emulsions create unique microenvironments that can be harnessed for catalysis and chemical synthesis. These surfactant-based systems offer advantages in terms of increased reactant solubility, enhanced reaction rates, and control over product morphology.
Alkylbenzene sulfonic acids, the acidic precursors to salts like this compound, are utilized in the synthesis of novel carbon-based solid acid catalysts. These catalysts are developed as environmentally friendly alternatives to traditional liquid acid catalysts like sulfuric acid.
The process involves the hydrothermal carbonization of a carbohydrate source, such as starch or glucose, in the presence of an alkylbenzene sulfonic acid. The sulfonic acid group (-SO₃H) from the alkylbenzene sulfonic acid is incorporated into the carbonaceous material, creating a solid with strong acidic sites. These catalysts have demonstrated high activity and reusability in esterification reactions, which are important in the production of biofuels and other chemicals. The long alkyl chain of the sulfonic acid can also influence the porous structure and surface properties of the resulting carbon catalyst.
The table below summarizes the key features of these carbon-based solid acid catalysts.
| Precursors | Catalytic Reaction | Key Advantages |
| Starch, Alkylbenzene Sulfonic Acid | Esterification | High catalytic activity, Reusability, Environmentally benign |
This compound is a key component in the formation of microemulsions and emulsions, which serve as versatile reaction media for the synthesis of various materials, particularly at the nanoscale.
Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant film. The aqueous or oil domains within the microemulsion can act as nanoreactors for the synthesis of nanoparticles with controlled size and morphology. While many surfactant systems are used for this purpose, the principles are applicable to SDBS-based microemulsions. The confined environment of the microemulsion droplets allows for precise control over the nucleation and growth of nanoparticles.
In the realm of polymer chemistry, this compound is a widely used emulsifier in emulsion polymerization. This process is used to produce a variety of synthetic polymers, such as polystyrene and poly(methyl methacrylate). SDBS stabilizes the monomer droplets in the aqueous phase and forms micelles where polymerization is initiated. The resulting polymer particles are stabilized by the surfactant, forming a stable latex. The choice and concentration of the emulsifier are critical in controlling the particle size and stability of the final polymer dispersion.
Interfacial Modification and Surface Engineering
This compound (SDBS) is a versatile anionic surfactant whose utility in materials science and engineering stems from its ability to adsorb at interfaces, thereby altering interfacial properties. This characteristic is leveraged in a variety of advanced applications, from optimizing fluid flow in porous media to the development of sophisticated cleaning and preventative maintenance systems. Its molecular structure, featuring a hydrophilic sulfonate head and a long hydrophobic dodecylbenzene tail, allows it to modify the surface energies of solids and the interfacial tension between immiscible liquids, making it a key component in complex formulations.
Wettability Alteration and Foam Film Stabilization in Enhanced Oil Recovery (EOR)
In the field of petroleum engineering, SDBS is investigated for its significant role in chemical Enhanced Oil Recovery (EOR) techniques. Its primary functions are to alter the wettability of reservoir rock and to stabilize foams used to improve sweep efficiency.
Wettability Alteration: A substantial portion of the world's oil is housed in carbonate and sandstone reservoirs that are often oil-wet or mixed-wet. This condition causes oil to adhere strongly to the rock surfaces, trapping it and preventing its flow toward production wells. Anionic sulfonate surfactants like SDBS can adsorb onto the rock surface, orienting their hydrophilic heads towards the aqueous phase. This process effectively increases the water-wetness of the rock. The shift from an oil-wet to a water-wet state reduces the adhesive forces between the oil and the rock, facilitating the detachment of oil droplets and leading to improved oil displacement and recovery. Studies on various surfactants have shown that this wettability alteration can significantly enhance oil recovery, in some cases by as much as 70-80% of the original oil in place (OOIP) left behind after primary recovery methods. Specifically, anionic sulfonate surfactants have demonstrated the ability to induce significant wettability alteration in carbonate reservoirs, leading to spontaneous imbibition that recovered between 43% and 63% of the OOIP.
Foam Film Stabilization: Foam flooding is an EOR process where gas is injected with a surfactant solution to create foam within the reservoir. The foam acts to reduce the mobility of the injected gas, preventing it from bypassing oil in high-permeability zones and thus improving the volumetric sweep efficiency. The stability of these foams is critical to their success. SDBS contributes to foam stability by adsorbing at the gas-liquid interface of the foam bubbles. This adsorption lowers the interfacial tension and creates a resilient film. Furthermore, the electrostatic repulsion between the charged sulfonate head groups on adjacent bubble surfaces provides a disjoining pressure that counteracts the forces causing the liquid film to drain and the bubbles to coalesce. The addition of nanoparticles, such as silica (B1680970), can work synergistically with surfactants like SDBS to further enhance foam stability by forming a network-like structure on the bubble surface. This enhanced stability was demonstrated in studies where nanoparticle-stabilized foams showed a 29.4% increase in drainage half-life compared to foams stabilized by a surfactant alone.
| EOR Application | Mechanism | Finding |
| Wettability Alteration | Adsorption of surfactant on rock surface changes it from oil-wet to water-wet. | Anionic sulfonate surfactants produced 43% - 63% of Original Oil in Place (OOIP) by spontaneous imbibition in carbonate rocks. |
| Foam Stabilization | Adsorption at the gas-liquid interface lowers interfacial tension and provides electrostatic repulsion between bubbles. | Nanoparticle-surfactant systems can increase foam drainage half-life by 29.4%, indicating significantly improved stability. |
Design of Advanced Cleaning Systems (e.g., Microemulsion-Loaded Gels) for Cultural Heritage Conservation
The conservation of cultural heritage artifacts often requires the removal of aged and detrimental materials from past restorations, such as acrylic and vinyl polymers. These coatings can disfigure painted surfaces and jeopardize the long-term stability of the artwork. Traditional solvent-based cleaning methods are often challenging and can yield poor results. Advanced cleaning systems based on colloids and surface science, including microemulsion-loaded gels, offer a more controlled and effective alternative.
This compound, as an anionic surfactant, is a key ingredient in the formulation of oil-in-water (o/w) microemulsions for these conservation applications. A microemulsion is a thermodynamically stable, transparent dispersion of oil and water, stabilized by a surfactant film at the interface. For cleaning artworks, the "oil" phase is typically a carefully selected organic solvent capable of swelling and dissolving the unwanted polymer layer. SDBS and similar surfactants reduce the interfacial tension between the oil and water phases to ultra-low values, allowing for the spontaneous formation of nano-sized oil droplets within the aqueous phase.
These microemulsions can be loaded into physical or chemical gels, which serve as a delivery vehicle. ornl.gov This gel-based system offers several advantages:
Controlled Delivery: The gel localizes the cleaning agent on the targeted area, preventing the uncontrolled spreading of solvents.
Increased Residence Time: The gel holds the microemulsion in contact with the polymer layer for a sufficient duration to allow for effective swelling and removal.
Reduced Mechanical Stress: The cleaning action is chemical rather than mechanical, minimizing stress on the delicate and often fragile artwork surface.
Residue-Free Removal: The system is designed to be removed completely after treatment, leaving no harmful residues on the artifact. ornl.gov
The process involves applying the microemulsion-loaded gel, often with a protective layer of Japanese paper, onto the surface. After a designated time, the gel and the dissolved polymer are carefully removed. This methodology represents a significant advancement, providing restorers with a low-impact, highly effective tool for the conservation of irreplaceable cultural artifacts. ornl.govwikipedia.org
Development of Antiscaling Additives
Mineral scale deposition is a persistent problem in various industrial processes, including oil production, water treatment, and chemical manufacturing. The formation of insoluble inorganic salts like calcium carbonate, barium sulfate (B86663), and silicon-containing compounds can block pipelines, reduce the efficiency of heat exchangers, and cause equipment failure. wikipedia.org Chemical scale inhibitors are additives designed to prevent or delay the formation of these deposits.
Alkylbenzene sulfonic acids and their salts, such as this compound, have been identified as effective scale inhibitors, particularly for complex scales found in industrial brines. google.com The primary mechanism of action for surfactant-based scale inhibitors like SDBS involves surface adsorption and crystal growth modification.
The mechanism can be described in the following steps:
Adsorption onto Nuclei: In a supersaturated solution where mineral crystals begin to nucleate, the SDBS molecules adsorb onto the surface of these incipient crystals.
Disruption of Crystal Growth: The hydrophobic alkylbenzene tail and the hydrophilic sulfonate head of the adsorbed SDBS molecules disrupt the ordered addition of ions to the crystal lattice. This interference slows down or completely halts the growth of the crystal.
Dispersion: The electrostatic charge from the sulfonate group can also help to keep the microscopic crystals dispersed in the solution, preventing them from agglomerating into larger scale deposits.
Research has shown that the addition of an alkylbenzene sulfonic acid or its salt to sodium alkali-containing brine solutions substantially inhibits the formation of scales containing magnesium, carbonate, calcium, or silicon. google.com This makes SDBS a valuable additive in processes where changes in temperature, pressure, or the mixing of incompatible water streams can lead to scale deposition, thereby ensuring flow assurance and protecting critical industrial equipment. google.com
Environmental Fate, Occurrence, and Remediation Strategies for Alkylbenzene Sulfonates
Environmental Monitoring and Distribution
The widespread use of sodium didodecylbenzenesulphonate, a key component of linear alkylbenzene sulfonate (LAS) mixtures, in domestic and industrial cleaning products leads to its continuous release into the environment through wastewater. vliz.be Understanding its distribution and behavior in various environmental compartments is crucial for assessing its potential impact.
Detection and Quantification of Linear Alkylbenzene Sulfonates in Aquatic Environments (e.g., River Water, Sediments)
The detection and quantification of LAS in aquatic environments are essential for monitoring its environmental footprint. Various analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection being a common and effective method. researchgate.netnih.govacs.org This allows for the separation and measurement of different LAS homologues and isomers.
Novel methods are also being developed to facilitate faster and more accessible monitoring. One such innovative approach is a digital image-based (DIB) method that utilizes a smartphone for the in situ quantification of LAS in water bodies. rsc.org This method, based on the reaction with methylene (B1212753) blue, offers a rapid, economical, and environmentally friendly alternative to traditional spectrophotometric methods. rsc.org It has shown high precision and accuracy, with a limit of detection of 6.0 μg L−1. rsc.org Another approach involves the use of whole-cell biosensors, which provide a rapid and convenient analysis without the need for organic reagents. nih.gov
Monitoring studies have reported varying concentrations of LAS in aquatic environments. In rivers with low effluent dilution, LAS concentrations are generally below 50 μg/L. researchgate.net However, in more contaminated areas, such as the Langat and Selangor River basins in Malaysia, concentrations can be significantly higher. researchgate.net Sediments, due to the sorptive nature of LAS, often exhibit higher concentrations than the overlying water column. vliz.be For instance, elevated river sediment concentrations of LAS, ranging from 59.7 to 182.1 μg/g, have been observed below the outfall of trickling filter treatment plants. researchgate.net In some coastal areas, LAS concentrations in sediments have been reported to reach up to 238 mg/kg. vliz.be
Occurrence and Persistence in Wastewater Treatment Plant Effluents and Sludge
Wastewater treatment plants (WWTPs) are the primary pathway for LAS entering the environment. The efficiency of LAS removal varies depending on the treatment process employed. Activated sludge processes are highly effective, achieving removal rates of 99.3 ± 0.6%. researchgate.net Other effective methods include lagoons (98.5 ± 1.8%), oxidation ditches (98.0 ± 4.2%), and rotating biological contactors (96.2 ± 6.1%). researchgate.net In contrast, trickling filter facilities show poorer removal efficiency, at 77.4 ± 15.5%. researchgate.net
Despite high removal rates in many WWTPs, residual amounts of LAS are still present in the effluents, leading to what is termed "pseudo-persistence" in the environment. researchgate.net Effluent concentrations from activated sludge treatment plants average around 0.04 mg/L, while those from trickling-filter plants are significantly higher, averaging 0.34 mg/L. industrialchemicals.gov.au
A significant portion of LAS in WWTPs partitions onto sludge. osti.gov The fate of LAS in sludge depends on the subsequent treatment. In aerobic sludge treatment, LAS is rapidly degraded. researchgate.net Conversely, under anaerobic conditions, which are common in sludge digesters, LAS is considered resistant to biodegradation and tends to accumulate. nih.govoup.com Consequently, concentrations of LAS in anaerobically digested sludge (averaging 10,462 ± 5170 μg/g) are one to two orders of magnitude greater than in aerobically digested sludge (152 ± 119 μg/g). researchgate.net
Sorption Behavior in Environmental Matrices
The sorption of LAS to solid matrices is a key process governing its environmental distribution and bioavailability. vliz.be In aquatic environments, LAS has a strong affinity for particulate matter, leading to its accumulation in sediments. vliz.be The primary factors influencing LAS sorption to sediments are the clay and organic carbon content. vliz.beresearchgate.net At lower concentrations, the clay content appears to be more influential, while the organic fraction becomes more significant at higher LAS concentrations. vliz.be
The chemical properties of LAS also play a role in its sorption. Isomers with the phenyl group positioned closer to the end of the alkyl chain exhibit higher sorption affinities due to greater surface area available for van der Waals forces. vliz.be The length of the alkyl chain is positively correlated with the partition coefficient, meaning longer-chain homologues sorb more strongly. researchgate.net Environmental factors such as salinity and pH also affect sorption. Increased salinity enhances LAS sorption in marine sediments, while lower pH levels increase sorption in riverine sediments. vliz.be
The sorption process for LAS is generally considered reversible, although the desorption of longer-chain homologues can be slow. researchgate.net This suggests that a fraction of sorbed LAS may persist in sediments for extended periods. researchgate.net
Biodegradation Pathways and Biotransformation Products
The ultimate fate of this compound in the environment is largely determined by biodegradation. This process involves the breakdown of the complex LAS molecule by microorganisms into simpler, less harmful substances.
Mechanisms of Aerobic and Anaerobic Degradation of Alkylbenzene Sulfonates
Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), LAS is readily biodegradable. osti.gov The primary degradation pathway begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain through the cleavage of two-carbon units (β-oxidation). researchgate.net This process leads to the formation of sulfophenyl carboxylates (SPCs). researchgate.netresearchgate.net The aromatic ring is subsequently cleaved, and the sulfonate group is removed, ultimately leading to the complete mineralization of the molecule to carbon dioxide, water, and sulfate (B86663). researchgate.net The biodegradation of LAS in seawater under aerobic conditions can exceed 99%. csic.es
Anaerobic Degradation: The biodegradation of LAS under anaerobic conditions (in the absence of oxygen) is significantly slower and more complex. nih.govoup.com For a long time, LAS was considered resistant to anaerobic biodegradation. oup.com However, more recent studies have shown that partial degradation can occur, particularly in marine sediments and under specific conditions in anaerobic digesters. osti.govresearchgate.net The degradation pathways under anaerobic conditions are not as well-established as the aerobic pathways. researchgate.net Some studies suggest that the degradation also proceeds via the formation of sulfophenyl carboxylates. researchgate.neteuropa.eu The presence of alternative electron acceptors, such as nitrate, may facilitate anaerobic degradation. osti.gov It has been observed that in an upflow anaerobic sludge blanket (UASB) reactor, benzaldehyde (B42025) can be produced as a transformation product of LAS. nih.govoup.com
Identification and Analysis of Biodegradation Intermediates (e.g., Sulfophenyl Carboxylates)
The primary intermediates formed during the biodegradation of LAS are sulfophenyl carboxylates (SPCs). vliz.beresearchgate.net These compounds are formed through the oxidative shortening of the alkyl chain of the LAS molecule. researchgate.net The specific SPCs formed depend on the starting LAS homologue. For example, the degradation of C12-LAS will produce a series of SPCs with progressively shorter carboxylic acid chains. researchgate.net
The presence of SPCs has been detected in various environmental compartments, including marine environments and wastewater treatment plant effluents. csic.esacs.org While SPCs are generally considered to be less toxic and more water-soluble than the parent LAS compounds, their persistence and potential environmental effects are still a subject of research. csic.eseuropa.eu The complete mineralization of SPCs indicates the full degradation of the original LAS molecule. researchgate.net Research has also identified the enzymes involved in the further breakdown of SPCs. For instance, in Comamonas testosteroni KF-1, a Baeyer-Villiger monooxygenase and an esterase have been identified that catalyze the conversion of 4-sulfoacetophenone (a metabolite of an SPC) to 4-sulfophenol and acetate. nih.gov
Factors Influencing Biodegradation Efficiency in Environmental Systems
The biodegradation of this compound, an anionic surfactant, in environmental systems is a complex process governed by a variety of interconnected factors. The efficiency of microbial degradation is not constant and can be significantly influenced by the physicochemical characteristics of the environment and the composition of the microbial community. diva-portal.orgecetoc.orgmdpi.com
Key environmental factors that dictate the rate and extent of biodegradation include temperature, pH, and the presence of other organic compounds. diva-portal.orgmdpi.com Temperature affects the metabolic rates of microorganisms, with warmer temperatures generally accelerating biodegradation, while lower temperatures can slow it down. concawe.eumdpi.combibliotekanauki.pl For instance, the removal efficiency of anionic surfactants in constructed wetlands has been observed to increase with rising temperatures. researchgate.netnih.gov The pH of the environment also plays a critical role by influencing the chemical form of the surfactant and the activity of microbial enzymes essential for degradation. diva-portal.orgnih.govub.ac.id
Furthermore, the concentration of the surfactant itself and the presence of other pollutants can have an effect. High concentrations of this compound can be toxic to some microorganisms, inhibiting their degradative activities. mdpi.comhibiscuspublisher.com Conversely, very low concentrations may not be sufficient to induce the necessary degradative enzymes. mdpi.com The interaction with other compounds in the environment can be either antagonistic, hindering degradation, or synergistic, enhancing it. mdpi.com
Table 1: Key Factors Affecting this compound Biodegradation
| Factor | Influence on Biodegradation | References |
| Temperature | Higher temperatures generally increase metabolic rates and biodegradation. | concawe.eumdpi.combibliotekanauki.plresearchgate.netnih.gov |
| pH | Affects the chemical speciation of the surfactant and microbial enzyme activity. | diva-portal.orgnih.govub.ac.id |
| Microbial Community | Presence of specialized microbes with enzymes like alkyl sulfatases is crucial. | hibiscuspublisher.comrepec.org |
| Co-contaminants | Can have synergistic or antagonistic effects on degradation. | mdpi.com |
| Surfactant Concentration | High concentrations can be inhibitory; low concentrations may not induce enzymes. | mdpi.comhibiscuspublisher.com |
| Oxygen Availability | Aerobic conditions are generally favorable for the initial stages of degradation. | fao.orgneoakruthi.com |
| Nutrient Availability | Adequate levels of nutrients like nitrogen and phosphorus are required for microbial growth. | ecetoc.org |
Advanced Remediation Methodologies for Surfactant Contamination
The removal of surfactants like this compound from contaminated water sources often requires more than just natural biodegradation. Several advanced remediation methodologies have been developed to address this environmental challenge, each with its own set of mechanisms and applications.
Adsorption-Based Removal Techniques for Aqueous Solutions
Adsorption is a widely used and effective method for removing organic pollutants, including surfactants, from aqueous solutions. ekb.egresearchgate.net This technique relies on the accumulation of the surfactant molecules onto the surface of a solid adsorbent material. ekb.egresearchgate.net
Activated Carbon: Activated carbon is a highly effective and commonly used adsorbent due to its large surface area and porous structure. waterprofessionals.commdpi.comchemviron.eu It can be produced from various organic sources like coconut shells and coal. waterprofessionals.com The adsorption capacity of activated carbon is influenced by its physical and chemical properties, which can be tailored during the manufacturing process. waterprofessionals.com Powdered activated carbon (PAC) has been shown to significantly enhance the removal of this compound, especially when used in conjunction with other treatment processes like ozonation. nih.gov The mechanism of adsorption onto activated carbon can involve a combination of physical and chemical interactions, including van der Waals forces, pore filling, and electrostatic interactions. researchgate.netmdpi.com
Other Adsorbents: Besides activated carbon, various other materials have been investigated for their potential to adsorb surfactants. These include natural materials, industrial by-products, agricultural wastes, and bio-sorbents. ekb.egmdpi.com The effectiveness of these materials depends on their surface chemistry, porosity, and the specific conditions of the wastewater. mdpi.com For instance, biochar, a charcoal-like substance produced from biomass, has shown promise as a low-cost adsorbent for organic pollutants. mdpi.com
Table 2: Comparison of Adsorption-Based Removal
| Adsorbent | Key Features | Removal Mechanism | References |
| Activated Carbon (AC) | High surface area, porous structure. | Physical adsorption, pore filling, electrostatic interactions. | waterprofessionals.commdpi.comchemviron.eunih.gov |
| Biochar | Derived from biomass, potentially low-cost. | Physical adsorption, electrostatic attraction. | mdpi.com |
| Industrial By-products | Utilizes waste materials, cost-effective. | Varies depending on the material. | mdpi.com |
Electrochemical Advanced Oxidation Processes (AOPs) for Surfactant Decomposition
Electrochemical Advanced Oxidation Processes (EAOPs) are a group of powerful water treatment technologies that utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals (•OH). researchgate.netresearchgate.netmdpi.com These radicals are strong oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful substances, and can even lead to complete mineralization (conversion to CO2, water, and inorganic ions). researchgate.netuclm.es
EAOPs encompass several methods, including:
Anodic Oxidation (AO): In this process, pollutants are oxidized directly on the surface of an anode with a high oxygen evolution potential, or indirectly by oxidants generated at the anode. researchgate.netuclm.es
Electro-Fenton (EF): This method involves the in-situ generation of hydrogen peroxide (H2O2) and its subsequent reaction with ferrous ions (Fe2+) to produce hydroxyl radicals via the Fenton reaction. mdpi.com
The effectiveness of EAOPs is influenced by several factors, including the type of electrode material used, the applied current density, the pH of the solution, and the presence of other substances in the water. mdpi.comsci-hub.se For example, the use of boron-doped diamond (BDD) anodes in anodic oxidation is known for its high efficiency in generating hydroxyl radicals. researchgate.net The combination of ozone with powdered activated carbon (O3/PAC) has also been shown to be a highly effective advanced oxidation system for removing this compound, achieving significantly higher removal rates than ozonation alone or with hydrogen peroxide. nih.gov
Membrane and Filtration-Based Remediation Approaches
Membrane filtration is a physical separation process that uses semi-permeable membranes to remove contaminants from water based on their size and other properties. factwaterco.comnih.gov Different types of membrane filtration are employed, each with a specific range of pore sizes, making them suitable for removing different types of contaminants. factwaterco.com
Microfiltration (MF): With the largest pore sizes (typically 0.1 to 10 micrometers), MF is effective at removing larger particles like suspended solids and some bacteria. factwaterco.com It is often used as a pretreatment step for other membrane processes. mdpi.com
Ultrafiltration (UF): UF membranes have smaller pores (around 0.01 to 0.1 micrometers) and can remove bacteria, viruses, and some larger organic molecules. factwaterco.commdpi.com
Nanofiltration (NF): NF membranes have even smaller pores (less than 0.001 micrometers) and can remove multivalent ions (contributing to water hardness) and larger dissolved organic molecules. factwaterco.commdpi.com
Reverse Osmosis (RO): RO membranes have the smallest pores (around 0.0001 micrometers) and are capable of removing a wide range of dissolved salts, organic molecules, and other contaminants, producing high-purity water. factwaterco.commdpi.com
For the removal of surfactants like this compound, NF and RO are generally the most effective membrane processes due to their ability to reject dissolved organic molecules. mdpi.com Membrane filtration can be a highly efficient process, but challenges such as membrane fouling (the clogging of membrane pores) need to be managed for sustained performance. mdpi.com
Biological Treatment Systems (e.g., Constructed Wetlands, Thermophilic Aerobic Membrane Reactors) for Surfactant Removal
Biological treatment systems harness the metabolic processes of microorganisms to break down pollutants in wastewater. fao.orgneoakruthi.com These systems can be highly effective for treating water contaminated with surfactants like this compound.
Constructed Wetlands (CWs): Constructed wetlands are engineered systems that mimic the natural water-purifying processes of natural wetlands. researchgate.nettandfonline.com They typically consist of a substrate (like gravel or sand), aquatic plants, and a diverse community of microorganisms. nih.gov Anionic surfactants can be effectively removed in constructed wetlands through a combination of biodegradation and adsorption. researchgate.netnih.gov The efficiency of removal is influenced by factors such as the hydraulic retention time, temperature, and the redox potential within the wetland. researchgate.net Studies have shown that horizontal subsurface flow constructed wetlands can achieve high removal efficiencies for anionic surfactants, often exceeding 80% in warmer months. researchgate.netnih.gov The presence of vegetation is also beneficial, as the plant roots can help to aerate the substrate, which supports the aerobic degradation of surfactants. nih.gov
Thermophilic Aerobic Membrane Reactors (TAMRs): A Thermophilic Aerobic Membrane Reactor (TAMR) is an advanced biological wastewater treatment technology that combines aerobic biological treatment at elevated temperatures (thermophilic conditions, typically 45-65°C) with membrane filtration. nih.govnih.govjeeng.net The high temperatures accelerate the metabolic rates of the microorganisms, leading to faster and more efficient degradation of organic pollutants. jeeng.net The membrane unit, typically using ultrafiltration or microfiltration membranes, serves to separate the treated water from the microbial biomass, allowing for a high concentration of microorganisms to be maintained in the reactor and producing a high-quality effluent. nih.govresearchgate.net TAMRs have been shown to be highly effective in treating high-strength industrial wastewaters containing surfactants, achieving high COD (Chemical Oxygen Demand) removal rates. nih.govnih.gov This technology is noted for its stability and resilience, even under challenging operating conditions. researchgate.net
Table 3: Comparison of Biological Treatment Systems
| Treatment System | Description | Key Advantages | References |
| Constructed Wetlands | Engineered systems mimicking natural wetlands for water purification. | Low operational cost, sustainable, effective for various pollutants. | researchgate.netnih.govmdpi.comtandfonline.com |
| Thermophilic Aerobic Membrane Reactor (TAMR) | Combines high-temperature aerobic digestion with membrane filtration. | High degradation rates, high-quality effluent, low sludge production. | nih.govnih.govjeeng.netresearchgate.netunipv.it |
Future Directions and Emerging Research Avenues
Development of Sustainable and Bio-Inspired Alkylbenzene Sulfonate Analogues and Replacements
The quest for sustainability is a major driver in the chemical industry, and the development of environmentally friendly surfactants is a key area of focus. Research is actively exploring the creation of alkylbenzene sulfonate analogues and replacements derived from renewable resources.
Biosurfactants, produced by microorganisms, represent another significant avenue for replacing synthetic surfactants. researchgate.net These molecules, such as rhamnolipids produced by Pseudomonas aeruginosa, exhibit excellent surface activity and emulsification stability under various conditions. researchgate.net Peptide surfactants are also gaining attention due to their biodegradability, biocompatibility, and the tunable nature of their structures. researchgate.net The development of efficient and scalable purification processes for these bio-produced surfactants is crucial for their commercial viability. researchgate.net
Companies are also bringing sustainable versions of traditional surfactants to market. For instance, Cepsa Química has launched NextLab, a sustainable linear alkylbenzene (LAB) that can be used to produce linear alkylbenzene sulfonate (LAS). moeveglobal.com This product line includes versions made from renewable raw materials and those with a lower carbon footprint, offering a more environmentally friendly option without compromising performance. moeveglobal.com
The ultimate goal is to develop surfactants that are not only effective but also readily biodegradable, minimizing their environmental impact. nih.gov Research into the biodegradation pathways of existing surfactants like LAS continues to provide valuable insights for designing the next generation of sustainable alternatives. nih.gov
Integration of Multi-Scale Modeling and Advanced Experimental Validations for Complex Surfactant Systems
To unlock the full potential of surfactants like sodium didodecylbenzenesulphonate and to guide the design of new ones, a deep understanding of their behavior at multiple scales is essential. The integration of multi-scale modeling with advanced experimental techniques is providing unprecedented insights into the complex world of surfactant systems.
Multi-scale modeling has become an indispensable tool for researchers. researchgate.net This approach connects phenomena across different length and time scales, from the atomic level to the macroscopic behavior of a product. researchgate.netinsa-lyon.fryoutube.com It allows for the prediction of material properties and the simulation of complex processes that are difficult to observe experimentally. researchgate.netinsa-lyon.fr For surfactants, this can include modeling micelle formation, interactions with other molecules, and their behavior at interfaces. nih.gov By starting with fundamental principles, such as those from density functional theory, and building up to larger-scale models, researchers can create predictive tools that are physically based and less empirical. researchgate.net
These computational models are validated and refined through advanced experimental techniques . Techniques like conductivity and fluorescence spectroscopy are used to experimentally determine key parameters such as the critical micelle concentration (cmc) and the degree of ionization of micelles. nih.gov These experimental data are crucial for testing and improving the theoretical models of surfactant behavior. nih.gov For instance, studies on mixed surfactant systems have shown that deviations from ideal behavior can be significant and can only be accurately analyzed when precise experimental data is coupled with appropriate theoretical models. nih.gov
The synergy between modeling and experimentation allows for a more comprehensive understanding of how factors like the length of the hydrophobic tail and the nature of the headgroup influence the aggregation behavior and performance of surfactants. nih.gov This integrated approach is critical for optimizing existing formulations and for the rational design of new surfactant molecules with desired properties.
Novel Applications in Nanomaterials Synthesis, Functionalization, and Drug Delivery Systems
The unique properties of this compound and similar surfactants are being harnessed for a range of novel applications beyond their traditional use in cleaning products. These emerging areas include the synthesis and functionalization of nanomaterials and the development of advanced drug delivery systems.
In the realm of nanomaterials synthesis , surfactants play a crucial role as stabilizers, structure-directing agents, and templates. For example, sodium dodecyl sulphate (SDS), a close relative of this compound, has been used to stabilize nickel nanoparticles, influencing their size, morphology, and electrochemical properties. ias.ac.in The concentration of the surfactant can be tuned to control the particle size, preventing agglomeration and promoting the formation of well-defined nanostructures. ias.ac.inmdpi.com The ability of surfactants to form protective layers around nanoparticles is key to controlling their growth and final characteristics. ias.ac.in Flow synthesis methods, which utilize anti-solvent precipitation in the presence of surfactants, are being developed for the continuous and scalable production of nanoparticles with uniform sizes. chemistryviews.org
Surfactants are also integral to the functionalization of nanomaterials , modifying their surfaces to impart specific properties or to enable their use in various applications. The surface of polymeric nanoparticles, for instance, can be readily modified, making them suitable for use as drug carriers. mdpi.com
This leads to their application in drug delivery systems . nih.govnih.gov Surfactants can be used to create various types of nano-drug delivery systems (NDDSs), including polymeric nanoparticles and liposomes. frontiersin.org These systems can improve the solubility and stability of poorly water-soluble drugs, prolong their circulation time in the body, and enhance their uptake by target cells. frontiersin.org The self-assembly of amphiphilic block copolymers, often facilitated by surfactants, can form stable nanoparticles that encapsulate drugs. frontiersin.org Furthermore, the interaction between surfactants and polymers can be tailored to control the release of drugs from a formulation. nih.gov For example, stimuli-responsive polymers can be combined with surfactants to create "smart" drug delivery systems that release their payload in response to specific triggers like temperature or pH. mdpi.com
The table below summarizes some novel applications and the role of surfactants:
| Application Area | Role of Surfactant | Example |
| Nanomaterial Synthesis | Stabilizer, structure-directing agent | Synthesis of stabilized nickel nanoparticles using sodium dodecyl sulphate. ias.ac.in |
| Nanomaterial Functionalization | Surface modification | Modifying the surface of polymeric nanoparticles for drug delivery. mdpi.com |
| Drug Delivery | Encapsulation, controlled release | Use in polymeric nanoparticles and liposomes to improve drug solubility and targeted delivery. frontiersin.org |
Advancement in Analytical Techniques for Speciation and In-Situ Monitoring of Surfactant Behavior
The development of advanced analytical techniques is crucial for a deeper understanding of the behavior of surfactants like this compound in complex systems. These techniques allow for the detailed characterization of different chemical forms (speciation) and the real-time (in-situ) monitoring of their dynamic processes.
A variety of sophisticated analytical methods are being employed and further developed for these purposes. benthambooks.comjicrcr.comfiu.edumdpi.com These include:
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are essential for separating and identifying the different components in a surfactant mixture. jicrcr.commdpi.com
Spectroscopic methods , like Near-Infrared (NIR) spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS), which can provide real-time information about molecular structures and interactions. jicrcr.comfiu.edu
Electrochemical methods , which are used to study the electrochemical properties of surfactants and their interactions at interfaces. fiu.edu
Mass spectrometry (MS) , including techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS), which provide detailed information about the mass and structure of molecules and their complexes. frontiersin.org
Speciation analysis , which is the identification and quantification of the different chemical species of an element or compound in a sample, is particularly important for understanding the environmental fate and biological activity of surfactants. frontiersin.org Combining techniques like liquid chromatography with mass spectrometry allows for the separation and identification of various surfactant-related compounds and their degradation products.
In-situ monitoring provides a window into the dynamic behavior of surfactants as it happens. taylorfrancis.com For instance, fiber-integrated plasmonic microsensors have been used to monitor diffusion processes in real-time with high spatial and temporal resolution. nih.gov Such techniques can be adapted to study the aggregation of surfactants into micelles, their adsorption at interfaces, and their interactions with other molecules in solution. Process Analytical Technology (PAT) is another area where in-situ monitoring is critical, enabling real-time control and optimization of manufacturing processes involving surfactants. jicrcr.com
The integration of these advanced analytical techniques, often coupled with data analysis methods like chemometrics and artificial intelligence, is leading to a more comprehensive picture of surfactant behavior, from their fundamental properties to their performance in complex formulations. jicrcr.com
Exploration of Enzyme-Surfactant Interactions in Novel Bioprocesses
The interplay between enzymes and surfactants is a critical area of study, particularly for the development of novel bioprocesses where these two components are often used together, such as in detergents and biotechnological applications. researchgate.net Understanding these interactions is key to maintaining enzyme stability and activity.
Surfactants can have both positive and negative effects on enzymes. On one hand, they can enhance enzyme performance by increasing the accessibility of the substrate. For example, nonionic surfactants can help to stabilize enzymes and make substrates like cellulose (B213188) more accessible to enzymatic degradation. On the other hand, surfactants, especially ionic ones, can interact with the enzyme's structure, leading to conformational changes and a loss of activity. researchgate.net Anionic surfactants, such as linear alkylbenzene sulfonate, have been shown to cause significant inactivation of proteases in detergent formulations. researchgate.net
The nature of the interaction depends on both the type of surfactant and the specific enzyme. researchgate.net Generally, nonionic surfactants are considered more benign than ionic surfactants because their binding to enzymes is primarily through hydrophobic interactions. researchgate.net Ionic surfactants can bind through a combination of electrostatic and hydrophobic interactions, which can be much stronger and more disruptive to the enzyme's structure. researchgate.net
Research in this area focuses on several key aspects:
Characterizing the nature and magnitude of interactions: This involves studying how different surfactants affect the stability and activity of various enzymes, such as proteases, lipases, amylases, and cellulases. researchgate.net
Optimizing formulations: The goal is to select surfactants and enzymes that are compatible and work synergistically. For instance, in laundry detergents, the choice of surfactant can significantly impact the stability and performance of proteases. researchgate.net
Developing novel bioprocesses: By understanding and controlling enzyme-surfactant interactions, it may be possible to design more efficient and robust biocatalytic systems for a variety of applications.
The table below provides a general overview of the effects of different surfactant types on enzymes:
| Surfactant Type | General Effect on Enzymes | Binding Mechanism |
| Nonionic | Generally more benign, can stabilize enzymes | Primarily hydrophobic interactions |
| Anionic | Can cause significant enzyme inactivation | Electrostatic and hydrophobic interactions |
| Cationic | Can also lead to enzyme deactivation | Electrostatic and hydrophobic interactions |
By carefully selecting the surfactant system, it is possible to optimize the performance of enzymes in various applications, leading to more effective and sustainable products and processes.
Q & A
How can researchers determine the purity and active content of sodium didodecylbenzenesulphonate (SDBS) in experimental formulations?
Methodological Answer:
To assess purity and active content, use gravimetric analysis combined with pH titration (1% aqueous solution, pH 8–11) . Active content (e.g., 90% ±3% for LAS-90) can be quantified via UV-Vis spectroscopy at 223 nm (λmax for aromatic sulfonates). Cross-validate with HPLC using a C18 column and acetonitrile/water mobile phase to separate impurities . Report bulk density (≥0.18 g/mL) and moisture content (≤3%) to account for hygroscopicity .
What analytical methods are recommended for detecting trace contaminants or degradation products in SDBS samples?
Advanced Methodology:
Employ LC/MS with electrospray ionization (ESI) to identify halogenated intermediates (e.g., from sulfonation processes) . For quantification, use ICP-MS to detect heavy metals (e.g., lead bis[didodecylbenzenesulphonate], limited to 0.1% by weight) . Degradation studies under UV exposure require FTIR to monitor sulfonate group stability (S=O peaks at 1180–1120 cm⁻¹) .
How should experimental designs account for SDBS’s surfactant behavior in aqueous and organic matrices?
Experimental Design Framework:
- Critical Micelle Concentration (CMC): Determine via conductivity titration or surface tension measurements (SDBS CMC ≈ 1.2 mM in pure water) .
- Matrix Effects: For biological systems (e.g., enzyme assays), pre-treat samples with solid-phase extraction to remove SDBS interference .
- Temperature Dependency: Assess micelle stability using dynamic light scattering (DLS) across 20–60°C .
What are the methodological challenges in studying SDBS interactions with co-formulants like lactic acid or Tween 80?
Advanced Research Approach:
Use response surface methodology (RSM) to model synergistic effects. For example:
How can researchers reconcile discrepancies in reported toxicity data for SDBS across in vitro and in vivo studies?
Data Contradiction Analysis:
- Dose-Response Variability: Normalize data to body weight (e.g., mg/kg/day) and compare with historical toxicologic studies (e.g., LD50 in rats: 1.2–2.5 g/kg) .
- Cell Line Sensitivity: Use MTT assays with multiple cell lines (e.g., HEK293 vs. HepG2) to assess cytotoxicity thresholds (IC50 typically 50–200 µM) .
- Confounding Factors: Control for sodium ion interference in aquatic toxicity tests via ion-selective electrode calibration .
What synthetic pathways and quality control steps are critical for SDBS production in lab-scale settings?
Synthesis Protocol:
Alkylation: React dodecene with benzene using AlCl3 catalyst (60–80°C, 4–6 hrs).
Sulfonation: Treat with oleum (20% SO3) at 40°C for 2 hrs, then neutralize with NaOH .
Purification: Recrystallize from ethanol/water (1:3 v/v) to remove unreacted dodecene. Validate purity via 1H NMR (δ 7.8 ppm for aromatic protons) .
How can environmental persistence of SDBS be evaluated in wastewater treatment simulations?
Methodological Workflow:
- Biodegradation: Use OECD 301F closed bottle test with activated sludge (28-day incubation). Monitor via COD reduction and TOC analysis .
- Adsorption Studies: Conduct batch adsorption experiments with activated carbon (Freundlich isotherm model, Kf ≈ 2.1 L/g) .
- Ecotoxicity: Assess Daphnia magna survival (48-hr EC50 ≈ 5 mg/L) using OECD 202 guidelines .
What comparative methodologies distinguish SDBS from structurally similar surfactants (e.g., SDS) in mixed systems?
Advanced Differentiation Techniques:
- Chromatography: Use ion-pair HPLC with tetrabutylammonium bromide to resolve SDBS (retention time ~8.2 min) vs. SDS (~6.5 min) .
- FTIR Spectroscopy: Identify alkyl chain branching (SDBS: asymmetric CH2 stretch at 2920 cm⁻¹; SDS: linear chain at 2850 cm⁻¹) .
- Critical Micelle Temperature (CMT): SDBS forms micelles at 25°C vs. SDS at 20°C; measure via cloud point titration .
How should researchers validate analytical methods for SDBS quantification in complex matrices (e.g., soil, biological fluids)?
Validation Framework:
- Linearity: Calibrate across 0.1–100 µg/mL (R² ≥0.995).
- Recovery Tests: Spike soil samples with 10 µg/g SDBS; extract with methanol/water (7:3), centrifuge (10k rpm, 15 min), and analyze via HPLC-UV (recovery ≥85%) .
- Inter-Day Precision: Report %RSD <5% across triplicate runs .
What methodologies are employed to assess SDBS’s impact on membrane proteins in biochemical assays?
Advanced Biophysical Approach:
- Protein Solubilization: Optimize SDBS concentration (0.1–0.5%) using Bradford assay to quantify solubilized protein yield .
- Circular Dichroism (CD): Compare α-helix content of membrane proteins in SDBS vs. digitonin (Δθ222 nm <10% deviation indicates minimal denaturation) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) of SDBS to lipid bilayers to infer membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
